GSK-2793660
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-amino-N-[(E,3S)-6-(2,3-dihydroindol-1-yl)-6-oxohex-4-en-3-yl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-2-16(22-19(25)20(21)10-13-26-14-11-20)7-8-18(24)23-12-9-15-5-3-4-6-17(15)23/h3-8,16H,2,9-14,21H2,1H3,(H,22,25)/b8-7+/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMRHVTWOHFAKG-WAVCKPEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](/C=C/C(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613458-70-0 | |
| Record name | GSK-2793660 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613458700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2793660 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E53L4HKR25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK-2793660
Introduction
GSK-2793660 is an orally administered, potent, and selective small molecule inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPP-1).[1][2] Developed for the treatment of neutrophil-mediated inflammatory diseases such as bronchiectasis and ANCA-associated vasculitis, its mechanism revolves around the critical role of CTSC in the maturation of neutrophil serine proteases (NSPs).[2][3] this compound acts as an irreversible, substrate-competitive inhibitor, effectively halting a key upstream process in the inflammatory cascade driven by neutrophils.[1][2] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of Neutrophil Serine Protease Activation
The primary mechanism of action of this compound is the irreversible inhibition of Cathepsin C.[1] CTSC is a lysosomal cysteine protease predominantly found in hematopoietic cells, including neutrophil precursors in the bone marrow.[4] Its essential function is to activate the pro-enzymes of several key neutrophil serine proteases (NSPs)—namely Neutrophil Elastase (NE), Cathepsin G (CG), and Proteinase 3 (PR3).[1][4]
This activation occurs through the proteolytic cleavage of an N-terminal dipeptide from the inactive zymogens (pro-NSPs), transforming them into their mature, active forms.[4] These active NSPs are stored in azurophilic granules of mature neutrophils and are released upon activation, where they contribute to tissue damage and inflammation in various pathological conditions.[4]
By irreversibly binding to CTSC, this compound prevents the activation of these pro-NSPs.[1] This upstream intervention is intended to reduce the overall activity of mature NSPs in circulating neutrophils, thereby mitigating the downstream inflammatory effects and tissue damage associated with their release.[2]
Biochemical and Pharmacodynamic Data
This compound is characterized by high potency against its target enzyme, CTSC. The irreversible nature of its binding allows for sustained inhibition.[1] Clinical studies have confirmed high levels of target engagement in vivo, although the effect on downstream proteases was less pronounced.
Table 1: In Vitro Potency and Kinetics of this compound
| Parameter | Value | Reference |
| Target | Cathepsin C (CTSC) / DPP-1 | [1][2] |
| IC₅₀ | <0.43 to 1 nM | [1][2] |
| Mechanism | Irreversible, Substrate-Competitive | [1] |
| k_inact_ / K_i_ | 9.0 x 10⁴ M⁻¹s⁻¹ | [1][2] |
Table 2: Pharmacodynamic Effects of this compound in Healthy Subjects (Phase I Study)
| Dosing Regimen | Target Inhibition | Downstream Effects | Reference |
| Single Oral Doses | Dose-dependent inhibition of whole blood CTSC activity.[1] | Not specified in detail. | [1][5] |
| 6 mg, 12 mg, 20 mg | ~57% to 99% inhibition of CTSC.[1] | Not specified in detail. | [1] |
| Repeat Oral Doses | ≥90% inhibition of CTSC within 3 hours on Day 1.[1][5] | Modest reductions observed: | [1][5] |
| 12 mg once daily for 21 days | This level of inhibition was maintained throughout the dosing period.[1] | - Neutrophil Elastase (NE): 7-47% reduction[1] - Cathepsin G (CG): Up to 47% reduction[1] - Proteinase 3 (PR3): Up to 37% reduction[1] | [1] |
Experimental Protocols
The primary data on the in vivo effects of this compound comes from a first-in-human, Phase I clinical trial (NCT02058407).[1][6]
Title: A Randomised, Double-blind (Sponsor Unblind), Placebo-controlled, Two Part Study to Evaluate the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics and Food Effect of Single or Repeat Doses of GSK2793660 in Healthy Subjects.[6]
Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy human subjects.[6]
Methodology:
-
Study Design: The trial was conducted in two parts.
-
Part A (Single Ascending Dose): A randomized, placebo-controlled, crossover design. Healthy male subjects received single oral doses of this compound ranging from 0.5 mg to 20 mg or a placebo.[1][5] This part established the initial safety, PK, and PD profile.
-
Part B (Repeat Dose): A separate cohort of healthy male subjects received a once-daily oral dose of 12 mg this compound or a placebo for 21 consecutive days.[1][5] This part evaluated the effects of prolonged dosing.
-
-
Key Assessments:
-
Safety & Tolerability: Monitored through clinical observation, vital signs, ECGs, and laboratory safety tests. Adverse events were recorded throughout the study.[6]
-
Pharmacokinetics (PK): Plasma concentrations of this compound were measured at various time points post-dose to determine parameters like Cmax, Tmax, and accumulation ratio.[1]
-
Pharmacodynamics (PD): The primary PD endpoint was the activity of CTSC in whole blood. Secondary endpoints included the whole blood activity of downstream NSPs (NE, CG, and PR3).[1][5]
-
-
Key Finding: While this compound demonstrated potent and sustained inhibition of its direct target, CTSC, this did not translate to a complete reduction in the activity of downstream NSPs.[5] A significant adverse event, palmar-plantar epidermal desquamation (skin peeling), was observed in 7 of 10 subjects on repeat dosing, suggesting a previously unknown role for CTSC in epidermal integrity and ultimately limiting the drug's clinical development.[1][5]
References
- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
In-Depth Technical Guide: The Core Target of GSK-2793660
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2793660 is a potent and selective pharmacological agent developed for the modulation of inflammatory pathways. This technical guide provides a comprehensive overview of its primary molecular target, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its function, and a visualization of the relevant biological pathways.
Primary Target: Cathepsin C (CTSC)
The principal molecular target of this compound is Cathepsin C (CTSC) , also known as Dipeptidyl Peptidase I (DPP-1).[1][2] this compound is an orally active, irreversible, and substrate-competitive inhibitor of this enzyme. The irreversible nature of its binding allows for a sustained and high degree of enzyme inhibition.
Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases.[1] These include neutrophil elastase (NE), cathepsin G (Cat-G), and proteinase 3 (PR3), which are stored in the granules of neutrophils.[1] By inhibiting CTSC, this compound effectively prevents the activation of these downstream proteases, thereby mitigating their contribution to inflammatory processes.
Quantitative Inhibitory Profile
The potency and inhibitory kinetics of this compound against its target, Cathepsin C, have been quantitatively characterized.
| Parameter | Value | Description | Reference |
| IC50 | <0.43 - 1 nM | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of Cathepsin C activity in a biochemical assay. | |
| k_inact/K_i | 9.0 x 10⁴ M⁻¹s⁻¹ | The second-order rate constant for enzyme inactivation, reflecting the efficiency of irreversible inhibition. It is a measure of both the initial binding affinity (K_i) and the rate of covalent bond formation (k_inact). |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by interrupting the activation cascade of neutrophil serine proteases (NSPs). The following diagram illustrates this pathway and the point of intervention by this compound.
Experimental Protocols
Biochemical Assay for Cathepsin C (CTSC) Activity and Inhibition
This protocol outlines a general method for determining the inhibitory activity of this compound against purified Cathepsin C.
Objective: To determine the IC50 value of this compound for Cathepsin C.
Materials:
-
Recombinant human Cathepsin C
-
Fluorogenic Cathepsin C substrate (e.g., Gly-Arg-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5)
-
Dithiothreitol (DTT)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Prepare the Cathepsin C enzyme solution in assay buffer containing DTT to activate the enzyme.
-
Add the enzyme solution to the wells containing this compound and incubate for a pre-determined period (e.g., 15 minutes) at 37°C.
-
Prepare the substrate solution in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission) over time using a fluorometric plate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Determination of k_inact/K_i for Irreversible Inhibition
This protocol describes a general method to determine the kinetic parameters of an irreversible inhibitor like this compound.
Objective: To determine the k_inact/K_i of this compound for Cathepsin C.
Materials:
-
Same as the biochemical assay above.
Procedure:
-
A fixed concentration of Cathepsin C is incubated with various concentrations of this compound for different time intervals.
-
At each time point, an aliquot of the enzyme-inhibitor mixture is removed and diluted into a solution containing a high concentration of a fluorogenic substrate to measure the residual enzyme activity.
-
The natural logarithm of the percentage of remaining enzyme activity is plotted against the incubation time for each inhibitor concentration.
-
The apparent rate constant of inactivation (k_obs) for each this compound concentration is determined from the negative slope of these plots.
-
The k_obs values are then plotted against the corresponding inhibitor concentrations.
-
The data is fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_i).
-
The second-order rate constant (k_inact/K_i) is calculated from these values.
The following diagram illustrates the workflow for determining the k_inact/K_i value.
Clinical Observations and Downstream Effects
A Phase I clinical study of this compound provided insights into its in vivo activity. While single oral doses of this compound demonstrated dose-dependent inhibition of whole blood CTSC activity, with once-daily dosing achieving ≥90% inhibition, the effects on downstream neutrophil serine proteases were more modest. Reductions of approximately 20% were observed for the whole blood enzyme activity of neutrophil elastase, cathepsin G, and proteinase 3. An unexpected finding in the repeat-dose study was the manifestation of epidermal desquamation on the palms and soles of subjects, suggesting a previously unknown role for CTSC in epidermal integrity.
Conclusion
This compound is a potent and selective irreversible inhibitor of Cathepsin C. Its mechanism of action, centered on the inhibition of a key enzyme in the activation of neutrophil serine proteases, makes it a valuable tool for research in inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers working in the field of drug development and inflammation research. Further investigation into the selectivity profile and the biological consequences of sustained CTSC inhibition is warranted to fully understand the therapeutic potential and safety of targeting this pathway.
References
An In-depth Technical Guide to the Irreversible Inhibition of Cathepsin C by GSK-2793660
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-2793660 is a potent, selective, and orally administered irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI). Cathepsin C is a crucial lysosomal cysteine protease responsible for the activation of a cascade of pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). By inhibiting CTSC, this compound was developed to offer a therapeutic strategy for inflammatory diseases driven by excessive NSP activity, such as ANCA-associated vasculitis and bronchiectasis.[1][2][3]
A first-in-human, Phase I clinical trial (NCT02058407) demonstrated that this compound could achieve high levels of CTSC inhibition in a dose-dependent manner.[1][3] However, this profound target engagement did not translate into a significant reduction of downstream NSP activity.[1][3] Furthermore, repeat dosing led to the unexpected adverse event of palmar-plantar epidermal desquamation in a majority of subjects, prompting the discontinuation of its clinical development.[1][4][5] This guide provides a comprehensive overview of the mechanism, quantitative pharmacology, experimental protocols, and clinical findings related to this compound.
Core Mechanism of Action
Cathepsin C's primary physiological role is the proteolytic removal of dipeptides from the N-termini of its substrate proenzymes.[6] This process is essential for the activation of several NSPs within the bone marrow during neutrophil maturation.[7] Once activated, these proteases are stored in neutrophil granules and released at sites of inflammation, where they can degrade extracellular matrix components, contributing to tissue damage.[6]
This compound acts as a substrate-competitive, irreversible inhibitor.[1] Its mechanism involves binding to the active site of CTSC, leading to a covalent modification that permanently inactivates the enzyme. This irreversible nature was intended to provide sustained inhibition of NSP activation, even with a short systemic half-life of the compound.[1]
Quantitative Pharmacological Data
The potency and pharmacodynamic effects of this compound were characterized both preclinically and in the Phase I clinical study.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| IC50 | <0.43 to 1 nM | [1][5] |
| kinact/Ki | 9.0 x 104 M-1s-1 | [1][5] |
Table 2: Clinical Pharmacokinetics of this compound (Single Oral Dose)
| Parameter | Value | Reference |
| Time to Cmax (Tmax) | ~0.5 to 1 hour | [1] |
| Systemic Half-life (t1/2) | ~1.5 hours | [1] |
Table 3: Clinical Pharmacodynamics - CTSC Inhibition in Whole Blood (Single Oral Dose)
| Dose | Maximum Inhibition Range (vs. Placebo) | Reference |
| 2 mg | 22% - 74% | [1] |
| 6 mg | ~57% - 99% | [1] |
| 12 mg | ~57% - 99% | [1] |
| 20 mg | ~57% - 99% | [1] |
Table 4: Clinical Pharmacodynamics - Enzyme Inhibition (12 mg Once Daily for 21 Days)
| Enzyme | Maximum Inhibition / Reduction (vs. Placebo) | Reference |
| Cathepsin C (CTSC) | ≥90% (achieved within 3 hours on Day 1) | [1][3] |
| Neutrophil Elastase (NE) | ~20% (modest reduction, up to 47%) | [1][3] |
| Cathepsin G (CG) | up to 47% | [1] |
| Proteinase 3 (PR3) | up to ~37% | [1] |
Experimental Protocols: Phase I Clinical Trial (NCT02058407)
The primary human data for this compound comes from a first-in-human, two-part Phase I study in healthy adult male subjects.[1][3][8]
Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and repeat oral doses of this compound.[8]
Part A: Single Ascending Dose (SAD)
-
Design: Randomized, placebo-controlled, crossover design.[3]
-
Dosing: Subjects received single escalating oral doses of this compound (0.5 mg, 2 mg, 6 mg, 12 mg, and 20 mg) or placebo, with a washout period between doses.[1][3]
-
Assessments:
-
Safety: Monitoring of adverse events (AEs), vital signs, ECGs, and clinical laboratory tests.[1]
-
Pharmacokinetics: Serial blood samples were collected up to 144 hours post-dose to determine plasma concentrations of this compound.[1] Due to the instability of the compound at pH > 4, all plasma samples required immediate acidification.[1]
-
Pharmacodynamics: Whole blood samples were analyzed for CTSC enzyme activity.[8]
-
Part B: Repeat Dose
-
Design: A separate cohort of subjects received repeat daily doses.[3]
-
Dosing: 12 mg of this compound or placebo administered once daily for 21 consecutive days.[1][3]
-
Assessments:
-
Safety: Continuous monitoring for AEs.
-
Pharmacodynamics: Whole blood was assessed for the activity of CTSC and the downstream NSPs (NE, CG, and PR3) at various time points throughout the 21-day period.[1]
-
Clinical Findings and Rationale for Discontinuation
Efficacy and Pharmacodynamics
This compound demonstrated potent and sustained inhibition of its direct target, CTSC. In the repeat-dose study, a 12 mg daily dose achieved ≥90% inhibition of whole blood CTSC activity, a level that was maintained throughout the dosing period.[1][3]
Despite this high degree of target engagement, the effect on downstream proteases was modest and inconsistent.[1][3] Reductions in the activity of NE, CG, and PR3 were only around 20-40% and fluctuated over time.[1] This finding suggests that near-complete and continuous inhibition of CTSC may be necessary to significantly impact the large reservoir of active NSPs in mature neutrophils or that the turnover rate of these proteases is slower than anticipated.
Safety and Tolerability
The critical finding that led to the termination of the study was a drug-related adverse event. Seven out of ten subjects who received 12 mg of this compound for 21 days developed epidermal desquamation (skin peeling) on the palms of their hands and soles of their feet.[1][3] This effect began approximately 7-10 days after the start of dosing.[1]
This clinical manifestation bears a resemblance to the palmoplantar hyperkeratosis seen in Papillon-Lefèvre syndrome, a rare genetic disorder caused by loss-of-function mutations in the CTSC gene.[4][6] The emergence of this adverse event suggests a previously underappreciated role for CTSC, or its downstream targets, in maintaining epidermal integrity at these specific sites.[1] Due to the frequency and nature of this adverse event, further development of this compound was halted.[5]
Cathepsin C Signaling and Disease Relevance
Cathepsin C sits (B43327) at the apex of a critical pathway for the maturation of serine proteases in immune cells. Its dysregulation is implicated in numerous inflammatory conditions.
The inhibition of CTSC is a therapeutic target in diseases where neutrophils and their proteases are key drivers of pathology, such as:
-
ANCA-Associated Vasculitis (AAV): PR3 is a primary autoantigen in AAV, and its activity contributes to vascular inflammation and damage.[9][10][11]
-
Bronchiectasis and COPD: NE and other NSPs contribute to mucus hypersecretion, inflammation, and degradation of lung tissue.[6][12]
-
Cystic Fibrosis: Excessive NE activity in the airways is a major contributor to lung damage.[6][12]
While other signaling pathways, such as TNF-α/p38 MAPK and YAP, have been linked to Cathepsin C in the context of cancer cell proliferation, its primary and most well-validated role in inflammatory disease is the direct activation of serine proteases.[13][14]
Conclusion and Future Directions
The clinical investigation of this compound provided invaluable insights into the pharmacology of Cathepsin C inhibition in humans. It confirmed that high levels of systemic CTSC inhibition are achievable with an oral, irreversible inhibitor. However, the program also highlighted two critical challenges for this therapeutic class:
-
Translating Target Inhibition to Downstream Efficacy: The modest effect on active NSP levels, despite near-complete CTSC inhibition, suggests that a very high and sustained degree of inhibition is required to impact the activity of these downstream effectors. The short half-life of this compound may have allowed for windows of NSP production between doses.[5]
-
On-Target Toxicity: The palmar-plantar desquamation appears to be a mechanism-based toxicity resulting from the profound inhibition of CTSC, mirroring phenotypes of genetic CTSC deficiency.
The experience with this compound has informed the development of subsequent CTSC inhibitors, such as the reversible inhibitor Brensocatib (AZD7986), which has shown more promising results in later-phase clinical trials for bronchiectasis.[4] Future research in this area must carefully balance the degree and duration of Cathepsin C inhibition to maximize therapeutic benefit in inflammatory diseases while avoiding the adverse effects associated with complete and sustained blockade of this enzyme's physiological functions.
References
- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. Cathepsin C - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Insights Into Novel Therapeutic Targets in ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Cathepsin C in PR3-ANCA Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cathepsin C regulates tumor progression via the Yes-associated protein signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cathepsin C Interacts with TNF-α/p38 MAPK Signaling Pathway to Promote Proliferation and Metastasis in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-2793660: A Technical Overview of a Cathepsin C Inhibitor and its Impact on Neutrophil Serine Protease Activation
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-2793660 is a potent, irreversible, and selective oral inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI). The rationale for its development was based on the critical role of CTSC in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). By inhibiting this upstream activation step, this compound was hypothesized to offer a therapeutic benefit in inflammatory diseases driven by excessive NSP activity.
This technical guide provides a comprehensive overview of the core preclinical and clinical data on this compound. It details the compound's mechanism of action, summarizes its potency and clinical pharmacodynamic effects in structured tables, outlines the experimental methodologies used in its evaluation, and presents key pathways and workflows as diagrams. While this compound demonstrated high target engagement with CTSC in a Phase I clinical trial, it resulted in only modest reductions of downstream NSP activity and was associated with epidermal desquamation, leading to the discontinuation of its development.[1][2][3] The findings from the this compound program have provided valuable insights for the continued development of CTSC inhibitors as a therapeutic class.
Mechanism of Action: Indirect Inhibition of Neutrophil Serine Proteases
Neutrophil serine proteases are synthesized as inactive zymogens (pro-NSPs) during neutrophil maturation in the bone marrow.[1] Cathepsin C is the key enzyme responsible for the proteolytic removal of an N-terminal dipeptide from these zymogens, a critical step for their conversion into active proteases.[2][4] These active NSPs are then stored in azurophilic granules and released upon neutrophil activation at sites of inflammation.
This compound is a substrate-competitive, irreversible inhibitor of CTSC.[3][4] By binding to and inactivating CTSC, it prevents the activation of pro-NE, pro-CG, and pro-PR3. This leads to a reduced pool of active NSPs in maturing neutrophils, and consequently, is expected to decrease the proteolytic burden in inflammatory conditions.
Figure 1: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Potency and Selectivity of this compound
| Parameter | Value | Source |
| Target Enzyme | Cathepsin C (CTSC) | [4] |
| Mechanism | Irreversible, substrate competitive | [4] |
| IC50 | <0.43 to 1 nM | [4] |
| kinact/Ki | 9.0 x 104 M-1s-1 | [3][4] |
Table 2: Phase I Clinical Trial Pharmacodynamic Data (12 mg once daily for 21 days)
| Biomarker | Maximum Inhibition / Reduction | Time to Effect | Source |
| Whole Blood CTSC Activity | ≥90% | Within 3 hours of the first dose | [2][4] |
| Whole Blood Neutrophil Elastase (NE) Activity | 7% to 47% | Modest reductions observed over 21 days | [4] |
| Whole Blood Cathepsin G (CG) Activity | up to 47% | Modest reductions observed over 21 days | [4] |
| Whole Blood Proteinase 3 (PR3) Activity | up to 37% | Modest reductions observed over 21 days | [4] |
Experimental Protocols
Detailed proprietary protocols for the this compound program are not publicly available. However, the methodologies can be outlined based on the descriptions in the primary publication by Miller et al. (2017) and standard biochemical assays.
Phase I Clinical Trial Design (NCT02058407)
A randomized, double-blind, placebo-controlled, two-part study was conducted in healthy male subjects.[2][5]
-
Part A (Single Ascending Dose): Subjects received single oral doses of this compound (from 0.5 to 20 mg) or placebo in a crossover design. This part of the study was designed to assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[2][4]
-
Part B (Repeat Dose): A separate cohort received 12 mg of this compound or placebo once daily for 21 days to evaluate the safety and cumulative pharmacodynamic effects of repeat dosing.[2][4]
-
Key Assessments: Data were collected on safety (including adverse events), pharmacokinetics, and pharmacodynamics (CTSC enzyme inhibition and downstream NSP activity in whole blood).[2][5]
Figure 2: Phase I Clinical Trial Workflow for this compound.
Whole Blood Neutrophil Serine Protease Activity Assay (General Methodology)
While the specific protocol used by GSK is not detailed, a general method for quantifying NSP activity from whole blood involves the following steps. This approach is based on optimized methods published in the field.[1][6]
-
Sample Collection: Whole blood is collected from subjects at specified time points.
-
Neutrophil Lysis: Red blood cells are lysed, and a white blood cell pellet is obtained. The neutrophils within this pellet are then lysed using a mild detergent (e.g., 0.05% Nonidet P-40) to release their granular contents, including active NSPs.[1]
-
Kinetic Fluorometric Assay: The lysate containing the active NSPs is added to a microplate.
-
Substrate Addition: A specific fluorogenic peptide substrate for the NSP of interest (NE, CG, or PR3) is added to each well. These substrates are designed to be cleaved only by their target protease.
-
Signal Detection: Upon cleavage of the substrate by the active NSP, a fluorophore is released. The increase in fluorescence over time is measured using a microplate reader.[6]
-
Quantification: The rate of the reaction (rate of fluorescence increase) is proportional to the concentration of the active NSP in the sample. This rate is compared to a standard curve generated with known concentrations of purified human NE, CG, or PR3 to determine the enzyme activity in the sample.[1]
Figure 3: General Workflow for NSP Activity Measurement.
Key Findings and Conclusion
The clinical investigation of this compound yielded critical insights. The compound potently and rapidly inhibited its direct target, CTSC, in whole blood, confirming high target engagement.[2][4] However, this did not translate to a profound or sustained reduction in the activity of downstream NSPs within the 21-day treatment period.[4] The observed reductions in NE, CG, and PR3 activity were modest.[4]
A significant and unexpected finding was the emergence of palmar and plantar epidermal desquamation in the majority of subjects receiving repeat doses.[2][5] This adverse event, which began 7-10 days after the start of daily dosing, was a key factor in the decision to halt the development of the compound.[3][4] Interestingly, preclinical toxicology studies in rats and dogs for up to 3 months did not reveal any skin abnormalities, highlighting a potential species-specific difference or a previously unknown role for CTSC in human epidermal integrity.[2]
References
- 1. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells | PLOS One [journals.plos.org]
GSK-2793660: A Technical Guide to its Role in Dipeptidyl Peptidase I (DPPI) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-2793660 is a potent, selective, and irreversible inhibitor of Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C. DPPI is a crucial lysosomal cysteine protease responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). By inhibiting DPPI, this compound effectively blocks the maturation of these NSPs, which are key mediators of inflammation and tissue damage in various chronic inflammatory diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization. Quantitative data from preclinical and clinical studies are summarized to provide a comprehensive understanding of its pharmacological profile.
Introduction to Dipeptidyl Peptidase I (DPPI)
Dipeptidyl Peptidase I is a lysosomal cysteine protease that plays a pivotal role in the activation of pro-enzymes of several serine proteases within immune and inflammatory cells.[1] Synthesized as a zymogen, DPPI itself requires proteolytic processing for activation.[1] Once active, DPPI functions as a tetramer, systematically removing dipeptides from the N-terminus of its substrates.[1][2] This enzymatic action is essential for the maturation of a cascade of downstream proteases.
The primary substrates of DPPI are the pro-forms of neutrophil serine proteases (NSPs) such as neutrophil elastase, cathepsin G, and proteinase 3.[3][4] These NSPs, once activated, are stored in the azurophilic granules of neutrophils and are released upon inflammatory stimuli.[3][4] While essential for host defense, dysregulated NSP activity contributes to the pathology of numerous chronic inflammatory conditions, including bronchiectasis, cystic fibrosis, and chronic obstructive pulmonary disease (COPD).[4][5] Genetic deficiency of DPPI, as seen in Papillon-Lefèvre syndrome, leads to a near-complete absence of active NSPs, highlighting the critical role of DPPI in this pathway.[3][4]
This compound: Mechanism of Action
This compound is a synthetic, orally bioavailable small molecule that acts as a substrate-competitive and effectively irreversible inhibitor of DPPI.[5] Its mechanism of action is centered on the covalent modification of the active site of DPPI, thereby preventing the binding and processing of its natural substrates, the pro-NSPs.[3][5] This irreversible inhibition leads to a sustained reduction in DPPI activity, which, due to the turnover rate of neutrophils, results in a long-lasting pharmacodynamic effect despite the compound's relatively short plasma half-life.[3]
The inhibition of DPPI by this compound occurs within the bone marrow during the maturation of neutrophils.[4] By blocking the activation of pro-NSPs at this early stage, this compound reduces the pool of active NSPs that can be released into tissues, thereby mitigating their pro-inflammatory and tissue-damaging effects.[4]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through in vitro biochemical assays and a Phase I clinical trial in healthy human subjects.
Table 1: In Vitro Biochemical Activity of this compound
| Parameter | Value | Description |
| IC50 | <0.43 - 1 nM | The half-maximal inhibitory concentration against DPPI, indicating high potency.[5] |
| kinact/Ki | 9.0 x 104 M-1s-1 | The second-order rate constant for inactivation, confirming an efficient and irreversible mechanism of inhibition.[5] |
Table 2: Summary of Phase I Clinical Trial Data for this compound (NCT02058407)
| Parameter | Single Ascending Dose (0.5 - 20 mg) | Multiple Dose (12 mg once daily for 21 days) |
| DPPI Inhibition | Dose-dependent inhibition. 6-20 mg doses resulted in 57-99% inhibition.[3] | ≥90% inhibition achieved within 3 hours on day 1 and sustained.[3][6] |
| Neutrophil Elastase (NE) Activity | Not significantly affected. | Modest reduction of approximately 20-47%.[3][4] |
| Cathepsin G (CG) Activity | Not significantly affected. | Modest reduction of up to 47%.[3][4] |
| Proteinase 3 (PR3) Activity | Not significantly affected. | Modest reduction of up to 37%.[3][4] |
| Plasma Half-life (t1/2) | ~1.5 hours.[3] | Not explicitly stated, but expected to be similar to single dose. |
| Key Adverse Event | Generally well-tolerated. | Palmar-plantar epidermal desquamation observed in 7 out of 10 subjects, leading to study termination.[3][4][6][7] |
Experimental Protocols
The following sections detail generalized protocols for assays relevant to the characterization of DPPI inhibitors like this compound.
In Vitro DPPI/Cathepsin C Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of a compound against recombinant DPPI using a fluorogenic substrate.
Materials:
-
Recombinant Human Cathepsin C/DPPI
-
DPPI Assay Buffer (e.g., 50 mM MES, 50 mM NaCl, 5 mM DTT, pH 6.0)
-
DPPI Fluorogenic Substrate (e.g., Gly-Arg-AMC)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution to test a range of concentrations.
-
Dilute the recombinant DPPI enzyme in cold assay buffer to the desired working concentration.
-
Prepare a working solution of the DPPI substrate in the assay buffer.
-
-
Assay Setup (in triplicate):
-
Blank (No Enzyme): Add assay buffer and solvent (DMSO).
-
Enzyme Control (100% Activity): Add assay buffer, diluted DPPI enzyme, and solvent (DMSO).
-
Test Compound: Add assay buffer, diluted DPPI enzyme, and the test compound dilution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the DPPI substrate solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for at least 30 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the average slope of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Whole Blood Neutrophil Serine Protease Activity Assay
This protocol outlines a method to measure the activity of NSPs (NE, CG, PR3) in whole blood samples, similar to the pharmacodynamic assessments in the this compound clinical trial.
Materials:
-
Whole blood collected in heparinized tubes
-
Red Blood Cell Lysis Buffer
-
Assay Buffer specific for each NSP
-
Fluorogenic or colorimetric substrates specific for NE, CG, and PR3
-
96-well microplate (black for fluorescence, clear for colorimetric)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Neutrophil Isolation (optional, for higher purity):
-
If desired, isolate neutrophils from whole blood using density gradient centrifugation or red blood cell lysis.
-
-
Sample Preparation:
-
For whole blood lysate, treat the sample with a lysis buffer to release intracellular contents.
-
Centrifuge to pellet cell debris and collect the supernatant containing the NSPs.
-
-
Assay Setup (in triplicate):
-
Blank (No Substrate): Add sample lysate and assay buffer.
-
Sample: Add sample lysate and the specific NSP substrate.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Measurement:
-
For fluorometric assays, measure the fluorescence intensity.
-
For colorimetric assays, measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (blank) from the sample readings.
-
Quantify the enzyme activity by comparing the signal to a standard curve generated with purified NSP enzyme.
-
For inhibitor studies, compare the activity in samples from treated subjects to those from a placebo group.
-
Clinical Development and Future Directions
The clinical development of this compound was halted after a Phase I study due to the observation of palmar-plantar epidermal desquamation, a skin-peeling side effect.[5][6][7] This adverse event was considered drug-related and was thought to be a consequence of the irreversible inhibition of DPPI, potentially affecting skin integrity.[3][5] Despite achieving high levels of DPPI inhibition, the effect on downstream NSP activity was only modest within the 21-day treatment period.[3][6]
The experience with this compound has provided valuable insights into the therapeutic potential and challenges of DPPI inhibition. While this compound itself is not being further developed, the rationale for targeting DPPI in inflammatory diseases remains strong. Subsequent research has focused on the development of reversible DPPI inhibitors, such as brensocatib (B605779) (AZD7986), which have shown promise in clinical trials for bronchiectasis without the same skin-related adverse effects.[5]
Conclusion
This compound is a well-characterized, potent, and irreversible inhibitor of DPPI that has been instrumental in validating the therapeutic concept of targeting this enzyme to modulate neutrophilic inflammation. Although its clinical development was discontinued, the data generated from studies of this compound have significantly advanced the understanding of the role of DPPI in human physiology and disease. The methodologies employed in its evaluation serve as a foundation for the ongoing development of a new class of anti-inflammatory agents. The lessons learned from this compound continue to inform the design of next-generation DPPI inhibitors with improved safety and efficacy profiles.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Design and evaluation of inhibitors for dipeptidyl peptidase I (Cathepsin C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. caymanchem.com [caymanchem.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. abcam.com [abcam.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
The Indirect Effect of GSK-2793660 on Neutrophil Elastase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C (CTSC), a key enzyme responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE).[1][2] Rather than directly inhibiting neutrophil elastase, this compound's mechanism of action is to curtail the production of its active form, thereby reducing downstream inflammatory effects mediated by NE.[1] A first-in-human, Phase I clinical trial (NCT02058407) demonstrated that this compound potently and dose-dependently inhibits CTSC activity in whole blood.[1][2][3] However, this profound inhibition of the upstream activator resulted in only modest reductions in the activity of downstream NSPs, including neutrophil elastase.[1][2] The development of this compound was ultimately halted due to the emergence of adverse events, specifically epidermal desquamation, and the limited impact on downstream biomarkers.[4][5] This guide provides a detailed technical summary of the available data on this compound's effect on the CTSC-neutrophil elastase axis, including quantitative data, experimental methodologies, and visual representations of the relevant biological and experimental pathways.
Mechanism of Action: Indirect Inhibition of Neutrophil Elastase
This compound is a substrate-competitive, potent, and selective irreversible inhibitor of Cathepsin C.[1][4] CTSC, a lysosomal cysteine protease, plays a crucial role in the maturation of several serine proteases within the bone marrow.[1][6] It functions by cleaving the N-terminal dipeptide from the pro-forms of these enzymes, a necessary step for their activation.[1] The key neutrophil serine proteases activated by CTSC include neutrophil elastase, cathepsin G, and proteinase 3.[1][2]
By irreversibly binding to and inhibiting CTSC, this compound prevents the conversion of pro-neutrophil elastase (pro-NE) into its active, mature form. This leads to a reduction in the amount of active neutrophil elastase that is stored in the azurophilic granules of neutrophils and subsequently released at sites of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Preclinical Profile of GSK-2793660: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C (CTSC), a lysosomal cysteine protease that plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2][3][4] By inhibiting CTSC, this compound was developed with the therapeutic hypothesis of reducing the activity of these downstream NSPs, which are implicated in the pathophysiology of various inflammatory diseases, such as bronchiectasis.[2] This technical guide provides a comprehensive overview of the core preclinical studies of this compound, summarizing key data on its mechanism of action, in vitro potency, and preclinical safety findings. The development of this compound was ultimately halted during Phase I clinical trials due to observations of epithelial desquamation in human subjects, an effect not predicted by the preclinical animal models.[1]
Mechanism of Action
This compound is a substrate-competitive, potent, and selective inhibitor of CTSC.[1] Its mechanism is effectively irreversible, allowing for a high degree of enzyme inhibition that can be maintained over an extended period.[1] CTSC is responsible for the proteolytic activation of pro-NSPs (pro-NE, pro-CG, and pro-PR3) within the bone marrow during neutrophil maturation. By inhibiting CTSC, this compound aims to reduce the pool of active NSPs in circulating neutrophils.
Signaling Pathway
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Potency
| Parameter | Value | Source |
| IC50 against CTSC | <0.43 to 1 nM | [1] |
| kinact/Ki | 9.0 x 104 M-1s-1 | [1] |
Preclinical Toxicology Summary
The following table summarizes the key findings from preclinical toxicology studies. It is important to note that detailed quantitative data and full study reports are not publicly available and are referenced from a Phase I clinical trial publication citing the GSK Investigator's Brochure.[1]
| Species | Duration | Doses | Key Findings | Source |
| Rat | Up to 3 months | High doses (specific levels not disclosed) | No manifestation of skin abnormalities. | [1] |
| Dog | Up to 3 months | High doses (specific levels not disclosed) | No manifestation of skin abnormalities. | [1] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not publicly available. The information below is a high-level description based on standard practices and the limited information from published sources.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the potency of this compound in inhibiting CTSC activity.
-
Methodology: A biochemical assay was likely used, involving recombinant human CTSC and a synthetic substrate. The rate of substrate cleavage by CTSC would be measured in the presence and absence of varying concentrations of this compound. The IC50 value, representing the concentration of this compound required to inhibit 50% of CTSC activity, was then determined. To determine the kinetics of irreversible inhibition, a kinact/Ki assay would have been performed.
Preclinical Toxicology Studies
-
Objective: To assess the safety and tolerability of this compound in animal models following repeated dosing.
-
Methodology: As per standard regulatory requirements, toxicology studies were conducted in two species, a rodent (rat) and a non-rodent (dog).[1] These studies likely involved daily oral administration of this compound at multiple dose levels for a duration of up to 3 months. A control group receiving a vehicle would have been included for comparison. The animals would have been monitored for clinical signs of toxicity, and regular collection of blood and urine samples for hematology and clinical chemistry analysis would have been performed. At the end of the study, a comprehensive histopathological examination of all major organs and tissues would have been conducted to identify any microscopic changes.
Experimental Workflow
Caption: High-level preclinical development workflow for this compound.
Conclusion
The preclinical data for this compound demonstrated potent and selective in vitro inhibition of its target, Cathepsin C. Subsequent toxicology studies in rats and dogs for up to 3 months did not reveal any skin-related adverse effects, which were later observed in the first-in-human Phase I study.[1] This discrepancy highlights the inherent limitations of preclinical models in predicting all potential human toxicities. The unexpected emergence of epithelial desquamation in clinical trials led to the discontinuation of the development of this compound.[1][3] The preclinical findings, however, remain valuable for the broader understanding of Cathepsin C inhibition and inform the development of future molecules targeting this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to GSK-2793660: A Cathepsin C Inhibitor for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2793660 is a potent, selective, and irreversible oral inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI).[1] Cathepsin C is a lysosomal cysteine protease that plays a critical role in the activation of several pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2][3] These NSPs are key mediators of tissue damage and inflammation in a variety of chronic inflammatory and autoimmune diseases.[4][5] By inhibiting CTSC, this compound prevents the maturation of these proteases, offering a targeted therapeutic strategy to mitigate neutrophil-driven pathology.[1] Although the clinical development of this compound was discontinued (B1498344) due to adverse effects observed in a Phase I study, the compound remains a valuable tool for preclinical research into the role of the CTSC-NSP axis in autoimmune and inflammatory disorders.[4]
Mechanism of Action
Neutrophils are a cornerstone of the innate immune system, but their inappropriate activation contributes to the pathology of numerous autoimmune diseases.[6] NSPs, stored in the azurophilic granules of neutrophils, are synthesized as inactive zymogens (pro-NSPs) during neutrophil development in the bone marrow.[4][7] Cathepsin C is the critical enzyme responsible for cleaving an N-terminal dipeptide from these zymogens, converting them into their catalytically active forms.[2][7] Once activated, NSPs can degrade components of the extracellular matrix, process cytokines and chemokines, and contribute to the formation of neutrophil extracellular traps (NETs), which have been implicated in autoimmune diseases like systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and ANCA-associated vasculitis (AAV).[6][8]
This compound acts as a substrate-competitive irreversible inhibitor of CTSC, preventing the activation of pro-NSPs and thereby reducing the functional pool of mature, active proteases within neutrophils.[1] This upstream inhibition of a common activation step for multiple NSPs is hypothesized to be a more comprehensive approach than targeting a single downstream protease.
Rationale for Use in Autoimmune Disease Research
The targeting of CTSC is a relevant strategy for a range of autoimmune conditions where neutrophils and NSPs are pathogenic drivers:
-
ANCA-Associated Vasculitis (AAV): Proteinase 3 (PR3) is a primary autoantigen in granulomatosis with polyangiitis (a form of AAV). Inhibiting its maturation via CTSC could reduce autoantigen availability and inflammatory activity.[3][9]
-
Rheumatoid Arthritis (RA): NSPs, particularly neutrophil elastase and cathepsin G, are found in the synovial fluid of RA patients and contribute to cartilage destruction and inflammation.[10][11]
-
Systemic Lupus Erythematosus (SLE): Neutrophil hyperactivity and the formation of NETs, which depend on NSP activity, are strongly implicated in the pathogenesis of SLE by exposing autoantigens and promoting type I interferon responses.[6][8]
-
Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) model of MS, Cathepsin C expression is found in infiltrating cells in the central nervous system, and its overexpression worsens demyelination, suggesting a role in neuroinflammation.[12]
Quantitative Data Summary
The following tables summarize the key preclinical and clinical data for this compound.
Table 1: Preclinical Profile of this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Target | Cathepsin C (CTSC) / Dipeptidyl Peptidase I (DPPI) | [1] |
| Mechanism | Irreversible, substrate-competitive inhibitor | [1] |
| In Vitro Potency (IC₅₀) | <0.43 to 1 nM | [1] |
| kinact/Ki | 9.0 x 10⁴ M⁻¹s⁻¹ |[1] |
Table 2: Pharmacodynamic Effects of this compound in a Phase I Clinical Trial (NCT02058407)
| Dosing Regimen | Analyte | Result | Reference(s) |
|---|---|---|---|
| Single Dose | |||
| 6 mg, 12 mg, 20 mg | Whole Blood CTSC Activity | 57% to 99% inhibition | [1] |
| Repeat Dose | |||
| 12 mg once daily for 21 days | Whole Blood CTSC Activity | ≥90% inhibition achieved within 3h on Day 1 | [1] |
| Neutrophil Elastase (NE) Activity | 7% to 47% reduction | [1] | |
| Cathepsin G (CG) Activity | Up to 47% reduction | [1] |
| | Proteinase 3 (PR3) Activity | Up to 37% reduction |[1] |
Experimental Protocols
Detailed protocols for assessing the activity of this compound on CTSC and downstream NSPs are critical for robust research. The methodologies below are based on principles from commercially available assay kits and published literature, representing standard approaches in the field.
Protocol 1: In Vitro Inhibition of Cathepsin C Activity
This protocol describes a fluorescence-based assay to determine the IC₅₀ of this compound.
Principle: The assay measures the cleavage of a specific CTSC substrate that releases a fluorescent molecule. The rate of fluorescence increase is proportional to CTSC activity. The experiment is run with and without various concentrations of this compound to determine the concentration that causes 50% inhibition.
Materials:
-
Recombinant human Cathepsin C
-
CTSC Assay Buffer (e.g., containing sodium acetate, DTT)[13]
-
CTSC Substrate (e.g., Gly-Phe-p-nitroanilide or a fluorogenic equivalent)[13]
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a dilution series of this compound in assay buffer. Prepare working solutions of CTSC enzyme and substrate according to manufacturer specifications.
-
Reaction Setup: To each well of a 96-well plate, add:
-
50 µL of CTSC Assay Buffer.
-
Varying concentrations of this compound (test wells) or buffer alone (positive control).
-
Add the CTSC enzyme solution to all wells except the "no enzyme" background control.
-
-
Inhibitor Incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the CTSC substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence kinetically for 30-60 minutes at 37°C (e.g., Ex/Em = 400/505 nm, specific wavelengths depend on the substrate used).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the background rate from all other readings.
-
Normalize the data, setting the positive control (no inhibitor) to 100% activity and the "no enzyme" control to 0%.
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀.
-
Protocol 2: Measuring Neutrophil Serine Protease Activity from Whole Blood
This protocol outlines a method to assess the functional effect of this compound on downstream NSP activity in neutrophils isolated from treated subjects or animals.[7]
Principle: Neutrophils are isolated from whole blood. The cells are then lysed to release their contents, including active NSPs. The activity of a specific NSP (e.g., Neutrophil Elastase) is then measured using a specific colorimetric or fluorometric substrate.[7][14][15]
Materials:
-
Whole blood (e.g., collected in EDTA tubes)
-
Red Blood Cell (RBC) Lysis Buffer[7]
-
Cell Lysis Buffer (e.g., containing a non-ionic detergent like NP-40)[7]
-
Assay Buffer specific for the NSP being measured (e.g., NE Assay Buffer)
-
NSP-specific substrate (e.g., Z-Ala-Ala-Ala-Ala)₂Rh110 for NE)[14]
-
96-well microplate (colorimetric or fluorometric)
-
Plate reader
Procedure:
-
Neutrophil Isolation:
-
Add RBC Lysis Buffer to the whole blood sample and incubate at room temperature for 15-20 minutes.[7]
-
Centrifuge to pellet the white blood cells. Discard the supernatant.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
-
Cell Lysis:
-
Resuspend the white blood cell pellet in chilled Cell Lysis Buffer.[7]
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed to pellet cell debris. Collect the supernatant (lysate) containing the active enzymes.
-
-
Activity Assay:
-
Add 50 µL of the cell lysate to wells of a 96-well plate.
-
Prepare a standard curve using purified enzyme (e.g., purified human NE).
-
Add 50 µL of the NSP Substrate Mix to all wells.[15]
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for each sample.
-
Use the standard curve to convert the reaction rate into the concentration or activity of the specific NSP in the lysate.
-
Compare NSP activity from this compound-treated samples to placebo/vehicle-treated controls.
-
Conclusion and Future Directions
This compound is a well-characterized inhibitor of Cathepsin C. Despite its discontinuation for clinical use due to an on-target adverse effect of palmar-plantar desquamation, it remains an invaluable chemical probe for dissecting the role of CTSC and neutrophil serine proteases in the pathophysiology of autoimmune diseases.[1] The modest reduction in downstream NSP activity observed in the clinic, despite near-complete CTSC inhibition, highlights the high level of enzyme inhibition required to achieve a significant biological effect.[1][4] Future research using this compound in preclinical models of diseases like RA, SLE, and AAV can further elucidate the therapeutic potential and challenges of targeting this central pathway in neutrophil-mediated inflammation.
References
- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine Cathepsins as Therapeutic Targets in Immune Regulation and Immune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological targeting of cathepsin C: a key therapeutic target in chronic inflammatory and auto-immune diseases | LE STUDIUM [lestudium-ias.com]
- 6. researchgate.net [researchgate.net]
- 7. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutrophils and neutrophil serine proteases are increased in the spleens of estrogen-treated C57BL/6 mice and several strains of spontaneous lupus-prone mice | PLOS One [journals.plos.org]
- 9. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the role of cathepsin in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the role of cathepsin in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cathepsin C modulates myelin oligodendrocyte glycoprotein-induced experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmrservice.com [bmrservice.com]
- 14. caymanchem.com [caymanchem.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. assaygenie.com [assaygenie.com]
- 17. abcam.com [abcam.com]
Investigating NETosis with the PAD4 Inhibitor GSK484: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of GSK484, a potent and selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), in the investigation of Neutrophil Extracellular Trap (NET) formation, a process known as NETosis. This document details the mechanism of action of GSK484, its impact on the signaling pathways of NETosis, and provides detailed experimental protocols for its application in in vitro studies.
Introduction to NETosis and the Role of PAD4
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils to trap and kill pathogens.[1][2] This process, termed NETosis, is a unique form of programmed cell death.[1] While crucial for innate immunity, excessive or unregulated NETosis is implicated in the pathophysiology of various diseases, including autoimmune disorders, thrombosis, and cancer.[3][4]
A key enzyme in the initiation of NETosis is Peptidyl Arginine Deiminase 4 (PAD4).[3][5] PAD4 catalyzes the citrullination of arginine residues on histones, a post-translational modification that neutralizes the positive charge of histones, leading to chromatin decondensation.[5][6] This decondensation is a critical step for the expulsion of nuclear contents to form NETs.[1][5] Consequently, PAD4 has emerged as a significant therapeutic target for diseases associated with aberrant NET formation.[3]
GSK484: A Selective PAD4 Inhibitor
GSK484 is a potent, selective, and reversible inhibitor of the PAD4 enzyme.[1][7] It has been instrumental in elucidating the specific role of PAD4 in NETosis, distinguishing its activity from other PAD isoforms.[8] GSK484 binds with high affinity to the low-calcium form of PAD4.[9] The inhibitory activity of GSK484 on PAD4 is summarized in the table below.
| Compound | Target | IC50 (in the absence of Calcium) | IC50 (in the presence of 2 mM Calcium) | Reference |
| GSK484 | PAD4 | 50 nM | 250 nM | [9] |
Signaling Pathways in NETosis and Inhibition by GSK484
NETosis can be triggered by various stimuli, including phorbol (B1677699) 12-myristate 13-acetate (PMA), calcium ionophores (e.g., ionomycin), and pathogens.[10] These stimuli activate distinct signaling pathways that converge on the core machinery of NET formation.
The canonical PMA-induced NETosis pathway involves the activation of Protein Kinase C (PKC) and the subsequent assembly of the NADPH oxidase complex, leading to the production of Reactive Oxygen Species (ROS).[10] ROS are thought to facilitate the translocation of granular enzymes like Neutrophil Elastase (NE) and Myeloperoxidase (MPO) to the nucleus, where they contribute to chromatin processing.[1][10]
In contrast, calcium ionophore-induced NETosis is largely independent of ROS but critically dependent on intracellular calcium influx.[6] This elevated calcium directly activates PAD4.[6] Activated PAD4 then citrullinates histones, leading to chromatin decondensation.
GSK484, by directly inhibiting PAD4, blocks this crucial step of histone citrullination. This prevents the decondensation of chromatin, thereby inhibiting the formation of NETs regardless of the initial stimulus.
Signaling Pathway Diagrams
Experimental Protocols
In Vitro NETosis Induction and Inhibition
This protocol describes the induction of NETosis in isolated human neutrophils and the assessment of inhibition by GSK484.
Materials:
-
Freshly isolated human neutrophils
-
RPMI 1640 medium
-
Phorbol 12-myristate 13-acetate (PMA) stock solution (1 mg/mL in DMSO)
-
Ionomycin stock solution (1 mM in DMSO)
-
GSK484 stock solution (e.g., 10 mM in DMSO)
-
Sytox Green or other cell-impermeable DNA dye
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard method such as density gradient centrifugation. Resuspend neutrophils in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Cell Seeding: Add 100 µL of the neutrophil suspension to each well of a 96-well plate.
-
Inhibitor Treatment: Prepare working solutions of GSK484 in RPMI 1640. Add the desired concentration of GSK484 (e.g., 1-10 µM) or vehicle (DMSO) to the wells. Incubate for 30-60 minutes at 37°C.[4]
-
NETosis Induction:
-
PMA stimulation: Add PMA to a final concentration of 25-100 nM.
-
Ionomycin stimulation: Add ionomycin to a final concentration of 4 µM.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of NETs:
-
Add Sytox Green to a final concentration of 100-500 nM to each well.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths appropriate for the dye (e.g., ~485 nm excitation and ~520 nm emission for Sytox Green).
-
Immunofluorescence Staining of NETs
This protocol allows for the visualization of NET components, particularly citrullinated histone H3 (citH3), a specific marker of PAD4 activity.
Materials:
-
Neutrophils cultured on coverslips (prepared as in section 4.1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-citrullinated Histone H3 (e.g., Abcam ab5103)
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
DAPI or Hoechst 33342 for DNA counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After the NETosis induction period, carefully aspirate the medium and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate with permeabilization buffer for 10 minutes.
-
Washing: Wash three times with PBS.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-citH3 antibody in blocking buffer (e.g., 1:200-1:500 dilution) and incubate overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS.
-
DNA Staining: Incubate with DAPI or Hoechst 33342 solution for 5-10 minutes.
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope. NETs will appear as web-like structures positive for both the DNA stain and citH3.
Experimental Workflow Diagram
Data Presentation
The following table structure is recommended for summarizing quantitative data from NETosis inhibition experiments.
| Stimulus | Inhibitor | Inhibitor Conc. (µM) | % NETosis (Mean ± SD) | n |
| Vehicle | Vehicle | - | ||
| PMA (e.g., 50 nM) | Vehicle | - | ||
| PMA (e.g., 50 nM) | GSK484 | 1 | ||
| PMA (e.g., 50 nM) | GSK484 | 5 | ||
| PMA (e.g., 50 nM) | GSK484 | 10 | ||
| Ionomycin (e.g., 4 µM) | Vehicle | - | ||
| Ionomycin (e.g., 4 µM) | GSK484 | 1 | ||
| Ionomycin (e.g., 4 µM) | GSK484 | 5 | ||
| Ionomycin (e.g., 4 µM) | GSK484 | 10 |
Conclusion
GSK484 is an invaluable tool for dissecting the role of PAD4 in NETosis. Its high potency and selectivity allow for the specific interrogation of the citrullination-dependent steps in NET formation. The protocols and information provided in this guide offer a solid foundation for researchers to design and execute robust experiments to investigate the complex process of NETosis and to evaluate the therapeutic potential of PAD4 inhibition in various disease models.
References
- 1. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK484 | Structural Genomics Consortium [thesgc.org]
- 8. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
GSK-2793660: A Technical Guide for Inflammation Research
An In-depth Examination of a Potent, Irreversible Cathepsin C Inhibitor
This technical guide provides a comprehensive overview of GSK-2793660, an investigational molecule, for its application as a tool in inflammation research. Designed for researchers, scientists, and drug development professionals, this document details the molecule's mechanism of action, summarizes key quantitative data from clinical studies, and outlines relevant experimental methodologies.
Introduction: Targeting the Apex of Neutrophil-Mediated Inflammation
This compound is an oral, potent, and selective irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI).[1][2] CTSC is a lysosomal cysteine protease that plays a pivotal role in the activation of several pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3).[2][3] These NSPs are key drivers of tissue damage and inflammation in a variety of chronic diseases.[3][4] By inhibiting CTSC, this compound was developed to prevent the maturation of these proteases, thereby offering a therapeutic strategy for conditions such as cystic fibrosis, bronchiectasis, and ANCA-associated vasculitis.[3][4][5] This guide explores its utility and limitations as a research tool based on data from its early-phase clinical development.
Mechanism of Action: Upstream Inhibition of the NSP Cascade
This compound functions as a substrate-competitive, irreversible inhibitor of CTSC.[1] The activation of NSPs occurs during neutrophil differentiation in the bone marrow, where CTSC proteolytically cleaves and activates the zymogen forms of these proteases.[4][6] By irreversibly binding to CTSC, this compound prevents this crucial activation step. This upstream mechanism of action is distinct from direct NSP inhibitors, aiming to reduce the overall pool of active, pro-inflammatory proteases released by neutrophils at sites of inflammation.[1]
Pharmacological and Clinical Data
This compound has been evaluated in a Phase I clinical trial (NCT02058407) involving healthy male subjects.[2][4] The study assessed the safety, pharmacokinetics, and pharmacodynamics of single ascending oral doses (0.5 to 20 mg) and repeat oral doses (12 mg once daily for 21 days).[2]
The molecule demonstrates high potency and selectivity for its target, CTSC.[1][4] Its irreversible nature was predicted to allow for sustained enzyme inhibition over extended periods.[4]
| Parameter | Value | Source |
| Target | Cathepsin C (CTSC) / Dipeptidyl Peptidase I (DPPI) | [2][3] |
| Mechanism | Irreversible, Substrate-Competitive | [1] |
| IC₅₀ | <0.43 to 1 nM | [1][4] |
| kₗₙₐ꜀ₜ/Kᵢ | 9.0 x 10⁴ M⁻¹s⁻¹ | [1][4] |
Despite potent inhibition of CTSC, the effect on downstream NSP activity was modest and variable. This discrepancy is a critical finding for researchers considering this compound as a tool compound.[1][4]
| Parameter (12 mg daily dose for 21 days) | Result | Source |
| CTSC Inhibition (Whole Blood) | ≥90% inhibition achieved within 3 hours of Day 1 dose | [1][2] |
| Neutrophil Elastase (NE) Activity Reduction | 7% to 47% | [1] |
| Cathepsin G (CatG) Activity Reduction | Up to 47% | [1] |
| Proteinase 3 (PR3) Activity Reduction | Up to ~37% | [1] |
The pharmacokinetic profile showed a minor degree of accumulation with repeat dosing. Notably, administration with food significantly increased its absorption.
| Parameter (12 mg dose) | Result | Source |
| Accumulation Ratio (Repeat Dose) | ~1.47 | [1] |
| Effect of High-Fat Meal on AUC | 1.6-fold increase | [1] |
Key Experimental Protocols
The Phase I study provides a framework for assessing the in-vivo activity of CTSC inhibitors.
The study followed a standard design for first-in-human trials, incorporating both single and multiple dosing cohorts to evaluate the compound's behavior over time.
Objective: To quantify the in-vivo enzymatic activity of CTSC and downstream NSPs (NE, CatG, PR3) from whole blood samples following administration of this compound.
General Protocol Outline:
-
Sample Collection: Venous whole blood is collected from subjects at pre-defined time points before and after dosing.
-
Neutrophil Stimulation (Optional but Recommended): To elicit a measurable response, neutrophils within the whole blood sample can be stimulated. Zymosan, a polysaccharide from yeast cell walls, has been reported as a suitable stimulant for this purpose.[4]
-
Enzyme Activity Measurement:
-
Specific fluorogenic or chromogenic substrates for each target enzyme (CTSC, NE, CatG, PR3) are added to the prepared blood samples.
-
The rate of substrate cleavage, which corresponds to enzyme activity, is measured over time using a plate reader (fluorometer or spectrophotometer).
-
-
Data Analysis:
-
The enzyme activity in samples from subjects receiving this compound is compared to that of subjects receiving a placebo.
-
The percentage of inhibition is calculated for each time point to determine the pharmacodynamic effect of the compound.
-
Key Findings and Limitations for Research Use
The primary limitation of this compound observed in its clinical development was the emergence of a specific adverse event.
-
High Target Engagement: The compound successfully achieved high levels (≥90%) of CTSC inhibition in human subjects, confirming its potency in vivo.[1][2]
-
Incomplete Downstream Inhibition: The profound inhibition of CTSC did not translate to a correspondingly high level of inhibition for downstream NSPs.[1][2][4] NE, CatG, and PR3 activity was only modestly reduced. This suggests that near-total, sustained CTSC inhibition may be required to significantly impact the activity of the entire NSP pool, or that alternative activation pathways may exist.
-
Adverse Effect Profile: A significant finding was the development of epidermal desquamation (skin peeling) on the palms of the hands and soles of the feet in 7 out of 10 subjects after 7-10 days of repeat dosing.[1] This adverse event, considered drug-related, led to the premature termination of the trial and suggests an unexpected role for CTSC in maintaining epidermal integrity in these specific locations.[1][2][4]
Conclusion
This compound serves as a valuable chemical probe for inflammation research. It is a highly potent and selective inhibitor of CTSC, demonstrating clear target engagement in a clinical setting. Its use in research can help elucidate the biological consequences of potent CTSC inhibition. However, researchers must consider the key findings from its clinical evaluation: the disconnect between high CTSC inhibition and modest downstream NSP suppression, and the unexpected skin-related side effects. These aspects highlight the complexities of the CTSC-NSP axis and underscore a previously unidentified role for CTSC in skin biology, making this compound a critical tool for exploring these intricate inflammatory and physiological pathways.
References
- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of GSK-2793660, an Irreversible Cathepsin C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2793660 is a potent and selective, irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI).[1][2] Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases in immune cells, including neutrophil elastase, cathepsin G, and proteinase 3.[1][3] By inhibiting CTSC, this compound effectively blocks the activation of these downstream proteases, making it a therapeutic candidate for various inflammatory diseases.[1] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its enzymatic inhibition and cellular effects.
Mechanism of Action
This compound acts as a substrate-competitive, irreversible inhibitor of Cathepsin C.[1] This means it competes with the substrate for binding to the active site of the enzyme and subsequently forms a covalent bond, leading to time-dependent, irreversible inactivation of the enzyme.[1][4] The efficacy of such an inhibitor is characterized by its initial binding affinity (Ki) and its rate of inactivation (kinact).
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound against Cathepsin C.
| Parameter | Value | Reference |
| IC50 | <0.43 - 1 nM | [1][5] |
| kinact/Ki | 9.0 x 104 M-1s-1 | [1][5] |
Signaling Pathway of Cathepsin C
Cathepsin C is synthesized as an inactive zymogen, pro-CTSC, which undergoes proteolytic processing to become the active tetrameric enzyme.[3][6] Its primary physiological role is the removal of dipeptides from the N-termini of various proteins, a key step in the activation of pro-enzymes of several neutrophil serine proteases (NSPs) such as neutrophil elastase, cathepsin G, and proteinase 3.[3] These activated NSPs are involved in inflammatory processes. Additionally, emerging research has implicated Cathepsin C in cancer progression through pathways like the TNF-α/p38 MAPK and YAP signaling pathways.[7][8]
Caption: Cathepsin C activation and its role in downstream signaling.
Experimental Protocols
Cathepsin C Enzymatic Assay (Colorimetric)
This protocol is adapted from a general procedure for measuring Cathepsin C activity and can be used for initial screening.
Principle: This assay measures the enzymatic activity of Cathepsin C through the formation of a hydroxamic acid derivative from the substrate glycyl-L-phenylalaninamide in the presence of hydroxylamine. The resulting hydroxamate produces a colored complex with ferric chloride, which can be quantified by measuring the absorbance at 510 nm.
Materials:
-
Recombinant human Cathepsin C
-
This compound
-
Hydroxylamine Hydrochloride
-
Glycyl-L-Phenylalaninamide Acetate (GPAA)
-
2-Mercaptoethylamine Hydrochloride (2-MEA)
-
Trichloroacetic Acid (TCA)
-
Ferric Chloride Hexahydrate (FeCl3·6H2O)
-
NaOH
-
HCl
-
Deionized water
-
96-well microplate
-
Spectrophotometer
Reagent Preparation:
-
Reagent A (Hydroxylamine Buffer): 2 M Hydroxylamine HCl, pH 6.8 at 37°C.
-
Reagent B (Substrate Solution): 250 mM GPAA, pH 6.8 at 37°C.
-
Reagent C (Activator Solution): 125 mM 2-MEA, pH 6.8 at 37°C.
-
Reagent D (Stop Solution): 20% (v/v) TCA.
-
Reagent E (Color Reagent): 5% (w/v) FeCl3 in 0.1 M HCl.
-
Enzyme Solution: Prepare a solution of Cathepsin C in cold deionized water.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
10 µL Reagent A
-
10 µL Reagent B
-
10 µL Reagent C
-
10 µL deionized water
-
-
Add 10 µL of the this compound dilution or vehicle control to the appropriate wells.
-
Equilibrate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the Enzyme Solution to each well.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of Reagent D to each well.
-
Add 100 µL of Reagent E to each well and mix.
-
Measure the absorbance at 510 nm using a spectrophotometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Time-Dependent Inhibition Assay for Irreversible Inhibitors
Principle: To characterize an irreversible inhibitor like this compound, it is crucial to measure the rate of enzyme inactivation. This is achieved by pre-incubating the enzyme with the inhibitor for various time points before measuring the residual enzyme activity.
Caption: Workflow for determining the kinetic parameters of an irreversible inhibitor.
Materials:
-
Same as the colorimetric assay, but a fluorogenic substrate is recommended for higher sensitivity.
-
Fluorogenic substrate (e.g., Gly-Phe-AMC)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, pre-incubate Cathepsin C with each concentration of this compound (and a vehicle control) at 37°C.
-
At various time intervals (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot of the enzyme-inhibitor mixture and add it to a reaction mixture containing the fluorogenic substrate.
-
Immediately measure the rate of the enzymatic reaction in a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration.
-
The observed rate of inactivation (kobs) for each concentration is the negative of the slope of this line.
-
Determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI) by plotting kobs versus the inhibitor concentration and fitting the data to the Michaelis-Menten equation.
Important Considerations
-
Specificity: As with any inhibitor, it is important to assess the selectivity of this compound against other proteases to understand its off-target effects.
-
Cell-Based Assays: To confirm the activity of this compound in a more physiological context, cell-based assays are recommended. This could involve using a cell line that expresses Cathepsin C (e.g., U937 cells) and measuring the inhibition of downstream neutrophil serine protease activity.
-
Irreversible Nature: Due to its irreversible mechanism, the potency of this compound is time-dependent. Therefore, pre-incubation time is a critical parameter in the experimental design.[4]
These protocols provide a framework for the in vitro evaluation of this compound. Researchers should optimize the assay conditions based on their specific experimental setup and reagents.
References
- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. Cathepsin C regulates tumor progression via the Yes-associated protein signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin C Interacts with TNF-α/p38 MAPK Signaling Pathway to Promote Proliferation and Metastasis in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using GSK-2793660
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2793660 is a potent, selective, and irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPP-1).[1][2] CTSC is a lysosomal cysteine protease that plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[3][4][5] By inhibiting CTSC, this compound prevents the maturation of these NSPs, which are implicated in a variety of inflammatory diseases. These application notes provide detailed protocols for cell-based assays to study the effects of this compound on CTSC activity and downstream NSP function.
Mechanism of Action
This compound acts as an irreversible, substrate-competitive inhibitor of CTSC.[1] The primary mechanism of action involves the covalent modification of the active site of CTSC, leading to its inactivation. This prevents the proteolytic cleavage and activation of pro-NSPs (pro-NE, pro-CG, pro-PR3) into their active forms within the bone marrow during neutrophil maturation.[4][6] Consequently, neutrophils released into circulation have a significantly reduced capacity to mediate tissue damage and inflammation.
Data Presentation
The following table summarizes the quantitative data for this compound, providing a clear comparison of its potency and effects observed in various studies.
| Parameter | Value | Enzyme/Cell Type | Comments | Reference |
| IC50 | <0.43 - 1 nM | Cathepsin C (DPP-1) | Potent and selective inhibitor. | [1][2] |
| kinact/Ki | 9.0 x 10^4 M-1 s-1 | Cathepsin C (DPP-1) | Demonstrates the irreversible nature of inhibition. | [1][2] |
| CTSC Inhibition in vivo | ≥90% | Whole Blood (Human) | Observed within 3 hours of a 12 mg oral dose. | [3][5] |
| Neutrophil Elastase (NE) Activity Reduction | ~20% | Whole Blood (Human) | Modest reduction observed after 21 days of 12 mg daily dosing. | [3][5] |
| Cathepsin G (CG) Activity Reduction | ~20% | Whole Blood (Human) | Modest reduction observed after 21 days of 12 mg daily dosing. | [3][5] |
| Proteinase 3 (PR3) Activity Reduction | ~20% | Whole Blood (Human) | Modest reduction observed after 21 days of 12 mg daily dosing. | [3][5] |
Signaling Pathway
The diagram below illustrates the signaling pathway of Cathepsin C-mediated activation of neutrophil serine proteases and the point of inhibition by this compound.
Caption: CTSC pathway and this compound inhibition.
Experimental Protocols
Protocol 1: In Vitro Cathepsin C (DPP1) Activity Assay
This protocol is designed to directly measure the inhibitory effect of this compound on Cathepsin C activity in a cell-based format.
Materials:
-
THP-1 cells (human monocytic cell line)
-
This compound
-
DPP1 fluorogenic substrate (e.g., H-Gly-Phe-AFC)
-
Assay Buffer (e.g., 0.2 M sodium acetate, pH 6.0, 0.1 mM EDTA, and 0.125 mM BME)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture THP-1 cells in appropriate media and conditions.
-
Cell Plating: Seed THP-1 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere.
-
Compound Treatment: Prepare serial dilutions of this compound in the assay buffer. Add the desired concentrations to the wells containing the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for compound uptake and target engagement.
-
Substrate Addition: Add the DPP1 fluorogenic substrate (e.g., H-Gly-Phe-AFC) to each well at a final concentration of 50-100 µM.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 400/505 nm for AFC). Read every 2-5 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Neutrophil Elastase (NE) Activity Assay in Isolated Human Neutrophils
This protocol measures the downstream effect of CTSC inhibition by assessing the activity of neutrophil elastase released from stimulated primary human neutrophils.
Materials:
-
Freshly drawn human whole blood
-
Neutrophil isolation reagents (e.g., Ficoll-Paque, Dextran)
-
This compound
-
Neutrophil stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Neutrophil elastase fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA or (Z-Ala-Ala-Ala-Ala)2Rh110)
-
Assay Buffer (e.g., HBSS or RPMI)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate primary human neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran (B179266) sedimentation).
-
Compound Pre-incubation (Optional): To assess the direct effect on isolated neutrophils (though the primary mechanism is in the bone marrow), pre-incubate the isolated neutrophils with various concentrations of this compound for 1-2 hours. Note: For a more physiologically relevant assay reflecting the in vivo mechanism, neutrophils would need to be sourced from subjects treated with this compound.
-
Cell Plating: Plate the neutrophils in a 96-well black plate at a density of 1-2 x 10^5 cells/well.
-
Stimulation: Add a stimulant such as PMA (final concentration ~25-100 nM) to induce degranulation and release of neutrophil elastase. Include an unstimulated control.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Substrate Addition: Add the neutrophil elastase fluorogenic substrate to each well.
-
Fluorescence Measurement: Measure the fluorescence kinetically or at a fixed endpoint using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for pNA; Ex/Em = 485/525 nm for Rh110).
-
Data Analysis: Quantify the neutrophil elastase activity and determine the inhibitory effect of this compound by comparing the activity in treated versus untreated stimulated cells.
Experimental Workflow
The following diagram outlines the general workflow for a cell-based assay to evaluate the efficacy of this compound.
Caption: General workflow for this compound cell-based assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PathSpecific™ Cathepsin C Protease Assay - Creative Biolabs [creative-biolabs.com]
- 5. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophil maturation rate determines the effects of dipeptidyl peptidase 1 inhibition on neutrophil serine protease activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of GSK-2793660
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preclinical evaluation of GSK-2793660, an irreversible inhibitor of Cathepsin C (CTSC), in various animal models of inflammatory diseases. The protocols are designed to assess the efficacy of this compound in conditions where neutrophil-mediated inflammation is a key pathological driver.
Mechanism of Action of this compound
This compound is an oral, irreversible inhibitor of Cathepsin C.[1][2] CTSC is a lysosomal cysteine protease crucial for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2] By inhibiting CTSC, this compound is hypothesized to reduce the activity of these downstream NSPs, thereby mitigating neutrophil-driven inflammation and tissue damage.
Diagram of the this compound Signaling Pathway
References
Determining the IC50 of GSK-2793660 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of GSK-2793660 in a cell culture setting. This compound is a potent and irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPP-I).[1][2][3] CTSC is a lysosomal cysteine protease crucial for the activation of several serine proteases involved in inflammation and immune responses, such as neutrophil elastase.[4] Dysregulation of CTSC activity is implicated in various inflammatory diseases. This protocol outlines two primary methods for assessing the potency of this compound in vitro: a direct measurement of CTSC activity in cell lysates and an indirect assessment through a downstream neutrophil elastase activity assay. Additionally, a general protocol for evaluating the effect of this compound on cell viability is included.
Introduction
This compound is a substrate-competitive inhibitor of Cathepsin C (CTSC) with reported IC50 values in the low nanomolar range in biochemical and whole blood assays.[2][5] CTSC plays a critical role in the proteolytic activation of pro-inflammatory serine proteases within the granules of neutrophils and other immune cells. By inhibiting CTSC, this compound prevents the activation of these proteases, thereby mitigating downstream inflammatory processes. The protocols described herein are designed to enable researchers to quantify the inhibitory potency of this compound in a cellular context, which is essential for preclinical drug development and mechanistic studies.
Signaling Pathway of Cathepsin C
CTSC is a key upstream activator of several neutrophil serine proteases. Its inhibition by this compound disrupts this activation cascade. In certain cancers, such as non-small cell lung cancer (NSCLC), CTSC has been implicated in promoting tumor progression through pathways like the Yes-associated protein (YAP) signaling pathway.[6][7]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. PathSpecific™ Cathepsin C Protease Assay - Creative Biolabs [creative-biolabs.com]
- 4. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cathepsin C regulates tumor progression via the Yes-associated protein signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK-2793660 Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPP1). CTSC is a lysosomal cysteine protease crucial for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2][3] By inhibiting CTSC, this compound prevents the maturation of these NSPs, which are implicated in the pathology of various inflammatory diseases.[4] These application notes provide a comprehensive overview of the dose-response characteristics of this compound, detailed protocols for relevant assays, and visualizations of the associated signaling pathway and experimental workflows.
Mechanism of Action
This compound is a potent and selective, substrate-competitive irreversible inhibitor of CTSC.[1] The irreversible nature of its binding leads to a sustained inhibition of CTSC enzyme activity.[1][5] The primary therapeutic rationale for inhibiting CTSC is to reduce the activity of downstream NSPs, which are key mediators of tissue damage in inflammatory conditions.[2][4]
Data Presentation
The following tables summarize the quantitative dose-response data for this compound from in vitro and clinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Source |
| IC50 | <0.43 - 1 nM | [1] |
| kinact/Ki | 9.0 x 104 M-1s-1 | [1] |
Table 2: Phase I Clinical Trial Dose-Response Data (Single Ascending Dose in Healthy Male Subjects) [1][3]
| Dose of this compound | Maximum Inhibition of Whole Blood CTSC Activity (vs. Placebo) | Time to Maximum Inhibition |
| 2 mg | 22% - 74% | 1 - 3 hours |
| 6 mg | 57% - 99% | 1 - 3 hours |
| 12 mg | 57% - 99% | 1 - 3 hours |
| 20 mg | 57% - 99% | 1 - 3 hours |
Table 3: Phase I Clinical Trial Pharmacodynamic Data (12 mg Once Daily for 21 Days in Healthy Male Subjects) [1][2][3]
| Analyte | Percent Inhibition/Reduction (vs. Placebo) | Onset of Effect |
| Whole Blood CTSC Activity | ≥90% | Within 3 hours on Day 1 |
| Neutrophil Elastase (NE) Activity | 7% - 47% | Not specified |
| Cathepsin G (CG) Activity | Up to 47% | Not specified |
| Proteinase 3 (PR3) Activity | Up to 37% | Not specified |
Signaling Pathway and Experimental Workflow
Signaling Pathway of Cathepsin C and Neutrophil Serine Proteases
Caption: Cathepsin C-mediated activation of neutrophil serine proteases.
Experimental Workflow for Dose-Response Analysis
Caption: General workflow for in vitro dose-response curve generation.
Experimental Protocols
The following are representative protocols for assessing the activity of Cathepsin C and downstream neutrophil serine proteases. These can be adapted for dose-response analysis of this compound.
In Vitro Cathepsin C (CTSC) Activity Assay for Inhibitor Potency (IC50) Determination
This protocol is based on a fluorometric assay using a specific CTSC substrate.
Materials:
-
Recombinant human Cathepsin C
-
This compound
-
CTSC Assay Buffer (e.g., 50 mM MES, pH 6.0, containing 50 mM NaCl, 2.5 mM EDTA, and 5 mM DTT)
-
Fluorogenic CTSC substrate (e.g., (H-Gly-Arg)₂-AMC)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 460-500 nm)
-
DMSO
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in CTSC Assay Buffer to achieve final concentrations ranging from picomolar to micromolar. Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme Preparation: Dilute the recombinant human Cathepsin C in chilled CTSC Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 25 µL of the this compound dilutions or vehicle control. b. Add 50 µL of the diluted Cathepsin C solution to each well. c. Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding. d. Initiate the reaction by adding 25 µL of the fluorogenic CTSC substrate to each well.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes.
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound. b. Calculate the percentage of inhibition for each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Whole Blood Neutrophil Serine Protease (NE, CG, PR3) Activity Assay
This protocol describes a general method to measure NSP activity in whole blood samples, which can be used to assess the pharmacodynamic effects of this compound.
Materials:
-
Whole blood samples (collected in heparinized tubes)
-
Red Blood Cell Lysis Buffer
-
Assay Buffer (e.g., PBS or HBSS)
-
Specific fluorogenic substrates for NE, CG, and PR3 (FRET-based substrates are recommended for specificity)[4][6][7]
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Neutrophil Isolation (Optional but Recommended for higher purity): a. Isolate neutrophils from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) or red blood cell lysis. b. Resuspend the isolated neutrophils in the assay buffer.
-
Sample Preparation (for whole blood lysate): a. To a defined volume of whole blood, add a lysis buffer (e.g., containing a non-ionic detergent like Triton X-100) to release intracellular proteases. b. Centrifuge to pellet cell debris and collect the supernatant containing the NSP activity.
-
Assay Reaction: a. Add 50 µL of the cell lysate or neutrophil suspension to each well of the 96-well plate. b. Add 50 µL of the specific fluorogenic substrate for the NSP of interest (NE, CG, or PR3) to each well.
-
Measurement: Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.
-
Data Analysis: a. Determine the reaction rate for each sample. b. Compare the activity in samples from this compound-treated subjects to those from placebo-treated subjects to calculate the percentage of reduction in NSP activity.
Conclusion
The provided data and protocols offer a framework for the analysis of the dose-response relationship of this compound. The potent in vitro inhibition of Cathepsin C translates to a dose-dependent inhibition in a clinical setting. However, the modest reduction in downstream neutrophil serine protease activity with the tested clinical dose suggests a complex relationship between CTSC inhibition and the functional activity of NSPs in vivo.[1][2][3] These methodologies are crucial for the continued investigation of CTSC inhibitors and their therapeutic potential.
References
- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 2. oaepublish.com [oaepublish.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. PathSpecific™ Cathepsin C Protease Assay - Creative Biolabs [creative-biolabs.com]
- 5. pelagobio.com [pelagobio.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bmrservice.com [bmrservice.com]
Application Notes and Protocols for GSK-2793660 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and solubility of GSK-2793660 when dissolved in dimethyl sulfoxide (B87167) (DMSO). Adherence to these guidelines and protocols is critical for ensuring the integrity of the compound and the reproducibility of experimental results.
Data Presentation: Solubility and Stability
A summary of the quantitative data regarding the solubility and recommended storage conditions for this compound in DMSO is presented below.
| Parameter | Value | Notes |
| Solubility in DMSO | 100 mg/mL (253.87 mM) | Ultrasonic assistance may be required for complete dissolution. Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial of solvent.[1] |
| Recommended Storage (Stock Solution in DMSO) | -80°C for up to 6 months-20°C for up to 1 month | Solutions should be stored in sealed containers, protected from moisture.[1] Aliquoting the stock solution is advised to prevent degradation from repeated freeze-thaw cycles.[1] |
| pH Stability | Unstable at pH > 4 | This compound undergoes cyclization at a pH above 4. Acidification of samples may be necessary for certain applications to prevent degradation.[2] |
Signaling Pathway of this compound
This compound is a potent and irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPP1).[1][2][3][4][5] CTSC plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[2][6] By inhibiting CTSC, this compound prevents the activation of these downstream proteases, which are implicated in various inflammatory diseases.[2][4]
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in DMSO
This protocol outlines a method to verify the solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO (new, unopened vial recommended)
-
Vortex mixer
-
Ultrasonic bath
-
Analytical balance
-
Micro-centrifuge
-
Calibrated pipettes and tips
-
Amber glass or polypropylene (B1209903) vials
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh approximately 105 mg of this compound into a pre-weighed vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 15-30 minutes at room temperature.
-
Visually inspect for any remaining solid particles. If particles persist, continue sonication for another 15 minutes.
-
-
Equilibration and Separation:
-
Allow the solution to equilibrate at room temperature for at least 2 hours to ensure a true equilibrium is reached.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.
-
-
Quantification:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in DMSO.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the original concentration in the supernatant, which represents the solubility.
-
Caption: Workflow for determining this compound solubility.
Protocol 2: Assessment of this compound Stability in DMSO
This protocol describes a method for evaluating the stability of this compound in a DMSO stock solution over time at different storage temperatures.
Materials:
-
This compound
-
Anhydrous DMSO
-
A stable internal standard (IS)
-
HPLC or LC-MS system
-
Incubators/freezers set to desired temperatures (e.g., -80°C, -20°C, 4°C, room temperature)
-
Amber glass or polypropylene vials with screw caps
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of a suitable internal standard in DMSO.
-
-
Sample Preparation for Stability Study:
-
Time Zero (T0) Sample: Mix an aliquot of the this compound stock solution with an equal volume of the internal standard stock solution. Dilute this mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for analysis (e.g., 1 µM). This sample represents 100% stability.
-
Incubation Samples: Aliquot the this compound stock solution into multiple vials for each storage condition and time point to avoid freeze-thaw cycles.
-
-
Incubation:
-
Store the prepared sample vials at the different temperatures to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Sample Collection and Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
-
Allow the sample to thaw and equilibrate to room temperature.
-
Prepare the sample for analysis as described for the T0 sample by adding the internal standard and diluting.
-
Analyze all samples by HPLC or LC-MS.
-
-
Data Analysis:
-
Determine the peak areas of this compound and the internal standard for each sample.
-
Calculate the peak area ratio (this compound peak area / Internal Standard peak area).
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample: % Remaining = (Peak Area Ratio at Time X / Peak Area Ratio at T0) * 100
-
Plot the % Remaining against time for each storage condition to visualize the stability profile.
-
Caption: Workflow for assessing this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-2793660 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C (CTSC), a lysosomal cysteine protease.[1][2][3] CTSC plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][4] By inhibiting CTSC, this compound aims to reduce the activity of these downstream NSPs, which are implicated in inflammatory and autoimmune diseases. While extensive data from a Phase I human clinical trial is available, detailed protocols and quantitative data from murine studies are limited in the public domain. Preclinical toxicology studies in rats and dogs have been conducted, and it has been noted that CTSC-deficient mice develop normally without skin abnormalities.[1]
This document provides a summary of the known effects of this compound and a generalized protocol for its administration in murine models based on available information and standard practices for similar compounds.
Mechanism of Action
This compound is a potent and selective inhibitor of CTSC.[2] It acts as an irreversible, substrate-competitive inhibitor.[1] The primary mechanism involves the inhibition of CTSC-mediated proteolytic activation of pro-NSPs within the bone marrow during neutrophil maturation. This leads to a reduction in the pool of active NSPs in circulating neutrophils.
Signaling Pathway
The signaling pathway affected by this compound is centered on the inhibition of Cathepsin C and its downstream consequences on neutrophil serine proteases.
References
- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The design, analysis and application of mouse clinical trials in oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Keratinocyte Biology with GSK-2793660
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK-2793660, a potent and irreversible inhibitor of Cathepsin C (CTSC), to investigate various aspects of keratinocyte biology. The information provided is intended to facilitate research into epidermal homeostasis, proliferation, differentiation, and the cellular mechanisms underlying skin disorders.
Introduction to this compound
This compound is a selective, substrate-competitive inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPP-I).[1][2] CTSC is a lysosomal cysteine protease responsible for the activation of several serine proteases found in immune cells.[1][3] Clinical studies with orally administered this compound have revealed a significant dermatological effect, namely epidermal desquamation (skin peeling) on the palms and soles of subjects after repeated dosing.[1][3] This finding strongly suggests a role for CTSC in maintaining the integrity of the epidermis and points to this compound as a valuable tool for studying the consequences of CTSC inhibition in keratinocytes.
Studies involving the genetic knockdown of CTSC in keratinocytes have demonstrated that loss of CTSC function leads to increased proliferation and reduced apoptosis.[4] Specifically, silencing CTSC in HaCaT keratinocytes resulted in decreased levels of the differentiation marker loricrin and Keratin-1 (KRT1), alongside an increase in cell numbers and reduced activation of caspase-3/7, key mediators of apoptosis.[4] Furthermore, inhibition of CTSC in psoriasis models has been shown to promote keratinocyte hyperproliferation and inflammation through the activation of the NF-κB signaling pathway.[5]
These findings highlight the potential of this compound to serve as a chemical probe to dissect the molecular pathways governed by CTSC in both healthy and diseased keratinocytes.
Data Presentation
The following tables summarize quantitative data related to this compound and the effects of CTSC inhibition on keratinocytes.
Table 1: In Vivo Pharmacodynamics of this compound (Single Oral Dose in Healthy Males) [1]
| Dose | Maximum CTSC Inhibition (%) | Time to Maximum Inhibition (hours) |
| 2 mg | 22 - 74 | 1 - 3 |
| 6 mg | 57 - 99 | 1 - 3 |
| 12 mg | 57 - 99 | 1 - 3 |
| 20 mg | 57 - 99 | 1 - 3 |
Table 2: In Vivo Pharmacodynamics of this compound (12 mg Once Daily for 21 Days) [1]
| Parameter | Value |
| CTSC Inhibition (within 3h of Day 1 dose) | ≥90% |
| Neutrophil Elastase (NE) Activity Reduction | ~20% |
| Cathepsin G Activity Reduction | ~20% |
| Proteinase 3 Activity Reduction | ~20% |
Table 3: Effects of CTSC Silencing on Keratinocyte Biology (in vitro) [4]
| Parameter | Observation |
| Cell Number (48h post-transfection) | Significantly increased |
| Cell Number (72h post-transfection) | Significantly increased |
| Apoptotic Cells (TUNEL assay) | Significantly reduced |
| Caspase-3/7 Activation | Inhibited |
| Loricrin mRNA and Protein Levels | Downregulated |
| Keratin-1 (KRT1) mRNA and Protein Levels | Downregulated |
| CTSC mRNA Level in Silenced Group | ~20% of control |
Mandatory Visualizations
Caption: Workflow for in vitro studies of this compound on keratinocytes.
Caption: CTSC inhibition by this compound and its effects on keratinocytes.
Experimental Protocols
Protocol 1: General Culture of Human Keratinocytes
This protocol describes the standard procedure for culturing primary human epidermal keratinocytes (HEK) or the immortalized HaCaT cell line.
Materials:
-
Keratinocyte Growth Medium (KGM) supplemented with growth factors
-
Fetal Bovine Serum (FBS) for HaCaT cells
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For primary HEKs, seed cells at a density of 5 x 10³ cells/cm² in KGM.
-
For HaCaT cells, seed at a density of 1 x 10⁴ cells/cm² in DMEM with 10% FBS.
-
-
Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Change: Change the culture medium every 2-3 days.
-
Subculture: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at the appropriate density.
Protocol 2: In Vitro Treatment with this compound
This protocol outlines the treatment of cultured keratinocytes with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cultured keratinocytes (from Protocol 1)
-
Appropriate culture medium
Procedure:
-
Prepare Working Solutions: Dilute the this compound stock solution in culture medium to the desired final concentrations. A starting range of 1-100 µM is recommended, with a vehicle control (DMSO) run in parallel.
-
Treatment: Remove the existing medium from the cultured cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 3: Keratinocyte Proliferation Assay (MTT Assay)
This assay measures cell viability as an indicator of proliferation.
Materials:
-
Keratinocytes treated with this compound (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed keratinocytes in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound as described in Protocol 2.
-
MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 4: Analysis of Keratinocyte Differentiation Markers by Western Blot
This protocol is for detecting changes in the expression of differentiation markers like loricrin and Keratin-1.
Materials:
-
Keratinocytes treated with this compound (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (anti-loricrin, anti-KRT1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated keratinocytes and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities relative to a loading control like β-actin.
Protocol 5: Keratinocyte Apoptosis Assay (TUNEL Assay)
This assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Keratinocytes grown on coverslips and treated with this compound (from Protocol 2)
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent solution.
-
TUNEL Staining: Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA.
-
Microscopy: Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit fluorescently labeled nuclei.
-
Quantification: Count the percentage of TUNEL-positive cells to quantify apoptosis.
Protocol 6: Analysis of NF-κB Pathway Activation
This protocol assesses the activation of the NF-κB pathway by examining the phosphorylation and nuclear translocation of key components.
Materials:
-
Keratinocytes treated with this compound (from Protocol 2)
-
Cell lysis buffers for cytoplasmic and nuclear protein extraction
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-IκBα, anti-lamin B1)
-
Western blotting reagents (as in Protocol 4)
Procedure:
-
Protein Extraction: Fractionate the cells to obtain cytoplasmic and nuclear extracts.
-
Western Blotting: Perform Western blotting on both fractions as described in Protocol 4.
-
Analysis:
-
In the cytoplasmic fraction, probe for IκBα to assess its degradation.
-
In the nuclear fraction, probe for total and phosphorylated p65 to assess its nuclear translocation and activation. Use a nuclear marker like Lamin B1 as a loading control for the nuclear fraction.
-
References
- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 5. Inhibition of CTSC contributes to psoriasis inflammation and keratinocyte hyperproliferation by NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating NETosis Inhibition with GSK-2793660
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for studying the role of the Cathepsin C (CTSC) inhibitor, GSK-2793660, in the context of Neutrophil Extracellular Trap (NET) formation. It is critical to note that this compound is an inhibitor , not an inducer, of NETosis. Its mechanism involves preventing the activation of neutrophil serine proteases (NSPs) which are crucial for the NETosis cascade. This protocol outlines methods for inducing NETosis in isolated human neutrophils using standard agonists and subsequently using this compound to study the inhibitory effects of CTSC on this process.
Introduction: this compound and its Role in NETosis
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils in a process termed NETosis.[1] While essential for trapping and neutralizing pathogens, excessive or dysregulated NET formation is implicated in the pathogenesis of various inflammatory and autoimmune diseases.[2][3]
The formation of NETs is a complex process involving multiple pathways. Key enzymes include Peptidylarginine Deiminase 4 (PAD4), which mediates histone citrullination and chromatin decondensation, and Neutrophil Serine Proteases (NSPs) like Neutrophil Elastase (NE) and Proteinase 3 (PR3).[1][4] These NSPs are activated from their pro-enzyme forms by Cathepsin C (CTSC) .[5]
This compound is a potent, selective, and irreversible inhibitor of CTSC.[5] By blocking CTSC, this compound prevents the maturation and activation of downstream NSPs.[5] Since NSPs are involved in chromatin processing and NET release, inhibiting their activation via this compound is a valid strategy to attenuate NETosis.[1][6] Therefore, the experimental design should focus on inducing NETosis with a known agonist and observing the inhibitory effect of this compound.
Signaling Pathway Overview
The following diagram illustrates the key pathways in NETosis, highlighting the role of Cathepsin C and the inhibitory action of this compound.
Caption: Role of Cathepsin C in NETosis and inhibition by this compound.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its target, Cathepsin C, and provides data on other CTSC inhibitors used to suppress NETosis as a reference for expected outcomes.
| Compound | Target | Parameter | Value | Cell/System | Reference |
| This compound | Cathepsin C (CTSC) | IC₅₀ | ~1 nM | Recombinant Human Enzyme | [7] |
| This compound | CTSC Activity | % Inhibition | ≥90% | Human Whole Blood (in vivo) | [5] |
| MOD06051 | Neutrophil Elastase (NE) Activity | IC₅₀ | 18 nM | in vitro-differentiated Neutrophils | [8] |
| MOD06051 | NET-forming Neutrophils | % Reduction | Suppressed to normal levels | MPO-AAV Rat Model | [1] |
| AZD7986 | NET Formation | % Reduction | Significantly Reduced | Lung Ischemia-Reperfusion Model | [2] |
Experimental Protocols
Materials and Reagents
-
Human peripheral blood from healthy donors (with informed consent)
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Dextran T-500
-
RPMI-1640 medium (phenol red-free)
-
Fetal Bovine Serum (FBS)
-
This compound (prepare stock in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) (prepare stock in DMSO)
-
Ionomycin or A23187 (prepare stock in DMSO)
-
SYTOX™ Green or other cell-impermeable DNA dye
-
Hoechst 33342
-
Antibodies for immunofluorescence: Anti-Myeloperoxidase (MPO), Anti-Neutrophil Elastase (NE), Anti-citrullinated Histone H3 (CitH3)
-
Poly-L-lysine coated glass coverslips or 96-well plates
Protocol 1: Isolation of Human Neutrophils
-
Collect whole blood into heparinized tubes.
-
Dilute blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the erythrocyte/granulocyte pellet. Resuspend in PBS.
-
Add Dextran T-500 solution to sediment erythrocytes for 30-45 minutes.
-
Collect the leukocyte-rich supernatant. Centrifuge at 250 x g for 10 minutes.
-
Lyse remaining red blood cells using a hypotonic lysis buffer.
-
Wash the neutrophil pellet with PBS and resuspend in RPMI-1640 medium.
-
Determine cell count and viability (e.g., via trypan blue exclusion). Purity should be >95%.
Protocol 2: NETosis Inhibition Assay
This protocol describes how to test the inhibitory effect of this compound on NETosis induced by PMA or a calcium ionophore.
Caption: Experimental workflow for testing this compound's inhibitory effect.
Step-by-Step Methodology:
-
Cell Seeding: Seed isolated neutrophils (e.g., 2 x 10⁵ cells/well) onto poly-L-lysine coated coverslips in a 24-well plate or directly into a 96-well black, clear-bottom plate. Allow cells to adhere for 30 minutes at 37°C.
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound (e.g., 1 nM to 1000 nM) in RPMI medium.
-
Include a vehicle control (DMSO concentration matched to the highest this compound dose, typically ≤0.1%).
-
Carefully remove the medium from the wells and add the this compound dilutions or vehicle control.
-
Pre-incubate for 30-60 minutes at 37°C.
-
-
NETosis Induction:
-
Add the NETosis-inducing agent directly to the wells containing the inhibitor/vehicle.
-
NOX-dependent NETosis: Use PMA at a final concentration of 50-100 nM.
-
NOX-independent NETosis: Use Ionomycin at a final concentration of 2.5-5 µM.
-
Include a negative control (unstimulated cells treated with vehicle only).
-
-
Incubation: Incubate the plate at 37°C with 5% CO₂.
-
Typical incubation time for PMA is 3-4 hours.
-
Typical incubation time for Ionomycin is 1-2 hours.
-
-
Quantification and Visualization:
-
Method A: Fluorometric Quantification:
-
Add SYTOX™ Green (or similar) to each well at a final concentration of 0.2-1 µM.
-
Incubate for 5-10 minutes in the dark.
-
Measure fluorescence using a plate reader (Excitation ~485 nm, Emission ~520 nm).
-
Calculate the percentage of NETosis inhibition relative to the induced (no inhibitor) control.
-
-
Method B: Immunofluorescence Visualization:
-
Gently wash wells with PBS and fix cells with 4% paraformaldehyde for 15 minutes.
-
Wash and permeabilize with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., PBS with 2% BSA).
-
Incubate with primary antibodies (e.g., anti-MPO, anti-CitH3) overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies and a DNA counterstain like Hoechst 33342.
-
Mount coverslips and visualize using a fluorescence or confocal microscope. NETs are identified as web-like extracellular structures positive for DNA, MPO, and/or CitH3.
-
-
Conclusion
This compound is a valuable tool for investigating the role of Cathepsin C and neutrophil serine proteases in the process of NETosis. The provided protocols offer a robust framework for inducing NETosis and quantifying the specific inhibitory effect of this compound. By correctly applying this compound as an inhibitor, researchers can further elucidate the molecular mechanisms of NET formation and explore the therapeutic potential of targeting the CTSC-NSP axis in NET-driven pathologies.
References
- 1. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of NETosis for treatment purposes: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin C-driven enhancement of neutrophil extracellular trap formation contributes to acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing GSK-2793660 concentration for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the Cathepsin C (CTSC) inhibitor, GSK-2793660, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, potent, and selective irreversible inhibitor of Cathepsin C (CTSC).[1][2] CTSC is a lysosomal cysteine protease responsible for the activation of several pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][3] By irreversibly binding to CTSC, this compound prevents the maturation and activation of these downstream NSPs.[1]
Q2: What is the reported IC50 of this compound?
A2: The IC50 value of this compound against purified CTSC is reported to be between <0.43 and 1 nM.[1] It is important to note that the effective concentration in cell-based assays may be higher.
Q3: Which form of this compound should I use for in vitro studies, the free base or a salt form?
A3: While the free base and salt forms of this compound exhibit comparable biological activity, the salt form generally has enhanced water solubility and stability. For ease of use and consistency in aqueous cell culture media, the salt form is often preferred.
Q4: In which cell lines can I study the effects of this compound?
A4: Several cell lines are suitable for studying the effects of this compound, primarily those that express Cathepsin C and are of myeloid lineage. Commonly used cell lines include:
-
U937 cells: A human monocytic cell line that can be differentiated into a macrophage-like phenotype.
-
Human neutrophil progenitor cells: For studying the impact on neutrophil differentiation and NSP activation.
-
EcoM-G cells: A murine myeloid progenitor cell line.
-
TALL-104 cells: A human T-cell leukemia line, for studying effects on granzyme B processing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of CTSC activity | Degradation of this compound: The compound is unstable at a pH above 4.[1] Standard cell culture media is typically buffered to a pH of ~7.4. | Prepare fresh stock solutions in an acidic buffer (e.g., pH 4) and add to the cell culture medium immediately before the experiment. Minimize the time the compound is in the high pH medium before reaching the cells. |
| Incorrect storage: Improper storage can lead to degradation. | Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, protected from light and moisture. | |
| Low cell permeability: The compound may not be efficiently entering the cells. | Increase the incubation time or consider using a cell line with higher known permeability. | |
| High cell toxicity or off-target effects | Concentration is too high: Exceeding the optimal concentration range can lead to non-specific effects. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay. Start with a concentration range based on the enzymatic IC50 and increase gradually. |
| Solvent toxicity: The solvent used to dissolve this compound may be toxic to the cells. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%). | |
| Variability in downstream NSP activity | Insufficient incubation time: As an irreversible inhibitor, this compound requires time to bind to and inactivate CTSC. | Optimize the incubation time. A time-course experiment (e.g., 1, 3, 6, 12, 24 hours) is recommended to determine the optimal duration for maximal inhibition. In vivo, maximum inhibition was observed within 1-3 hours.[1] |
| Cell density: The number of cells can affect the inhibitor-to-target ratio. | Standardize the cell seeding density for all experiments. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published studies.
| Parameter | Value | Source |
| Mechanism of Action | Irreversible inhibitor of Cathepsin C (CTSC) | [1][2] |
| IC50 (against purified CTSC) | <0.43 - 1 nM | [1] |
| In Vivo Dose (Phase I Trial) | Single doses: 0.5 - 20 mg; Repeat dose: 12 mg daily for 21 days | [3] |
| In Vivo CTSC Inhibition | Up to 99% | [1] |
| In Vivo NSP Activity Reduction | ~20-47% | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Note: this compound is unstable at pH > 4.[1]
-
Solvent Selection: Use a suitable solvent such as DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in an acidic buffer (pH 4) to maintain stability.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. Protect from light.
In Vitro Inhibition of CTSC in U937 Cells
-
Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treatment:
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium. It is recommended to start with a concentration range from 1 nM to 10 µM.
-
Add the diluted this compound to the cells. Include a vehicle control (medium with the same concentration of solvent).
-
-
Incubation: Incubate the cells for a predetermined time. A starting point of 3 hours is recommended based on in vivo data, with optimization up to 24 hours.[1]
-
Cell Lysis: After incubation, pellet the cells by centrifugation and lyse them using a suitable lysis buffer (e.g., containing 0.02% Triton X-100).
-
CTSC Activity Assay: Measure the CTSC activity in the cell lysates using a commercially available fluorometric or colorimetric assay kit, following the manufacturer's instructions.
Measurement of Downstream Neutrophil Elastase (NE) Activity
-
Follow steps 1-5 from the CTSC inhibition protocol.
-
NE Activity Assay: Measure the neutrophil elastase activity in the cell lysates using a specific substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA). The cleavage of the substrate can be monitored spectrophotometrically.
Visualizations
Caption: Signaling pathway illustrating the inhibitory action of this compound on Cathepsin C and the subsequent prevention of neutrophil serine protease activation.
Caption: A step-by-step workflow for determining the in vitro efficacy of this compound in a cell-based Cathepsin C inhibition assay.
Caption: A logical diagram to guide troubleshooting efforts when encountering inconsistent experimental outcomes with this compound.
References
managing GSK-2793660 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK-2793660, an oral and irreversible inhibitor of Cathepsin C (CTSC).[1][2] This guide will help you manage potential off-target effects and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI).[1][3] CTSC is a lysosomal cysteine protease responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CTSG), and proteinase 3 (PR3).[1][4][5][6] By irreversibly binding to CTSC, this compound prevents the maturation of these NSPs, thereby reducing their activity.[1]
Q2: What are the known off-target or unexpected effects of this compound?
Q3: How can I confirm that this compound is active in my experimental system?
To confirm the on-target activity of this compound, you should measure the enzymatic activity of Cathepsin C in your cell lysates or tissue homogenates. A significant reduction in CTSC activity after treatment with this compound indicates that the inhibitor is active. You can also measure the activity of downstream neutrophil serine proteases (NE, CTSG, PR3), although clinical data suggests that the reduction in their activity may be modest.[1][7]
Q4: I am observing unexpected phenotypic changes in my cells after treatment with this compound that don't seem related to NSP inhibition. What should I do?
First, confirm the on-target activity of the compound by measuring Cathepsin C activity. If CTSC is inhibited, the unexpected phenotype could be due to a previously uncharacterized role of CTSC in your specific cell type or an off-target effect. To investigate this, you can perform a rescue experiment by introducing a this compound-resistant mutant of CTSC. If the phenotype is rescued, it is likely an on-target effect. If not, it may be an off-target effect. Broader profiling, such as RNA sequencing or proteomics, could help identify the affected pathways.
Q5: My experiments with this compound are showing high variability. What are the possible reasons and solutions?
High variability can be due to several factors:
-
Compound Instability: Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment.
-
Irreversible Inhibition Kinetics: As an irreversible inhibitor, the inhibitory effect is time-dependent. Ensure that your pre-incubation times and assay conditions are consistent across all experiments.[8]
-
Cellular Health: Monitor the overall health of your cells, as cytotoxicity can lead to variable results. Perform a dose-response curve for cytotoxicity in your specific cell line.
-
Assay Conditions: Minor variations in pH, temperature, or substrate concentration can impact enzyme kinetics and inhibitor potency. Standardize your assay protocols carefully.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Cytotoxicity
Symptoms:
-
Reduced cell viability in treated versus control groups.
-
Morphological changes indicative of apoptosis or necrosis.
-
Inconsistent results in functional assays.
Troubleshooting Workflow:
Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols: See "Cytotoxicity Assays" section below.
Issue 2: Investigating Epidermal Desquamation In Vitro
Symptoms:
-
You are working with keratinocytes or skin models and want to investigate the skin peeling effect observed in vivo.
Troubleshooting Workflow:
Workflow for in vitro investigation of desquamation.
Experimental Protocols: See "Reconstructed Human Epidermis (RhE) Desquamation Assay" and "Analysis of Keratinocyte Differentiation Markers" sections below.
Data Summary
This compound Potency and Clinical Observations
| Parameter | Value | Reference |
| Target | Cathepsin C (CTSC) / Dipeptidyl Peptidase I (DPPI) | [1][3] |
| Mechanism of Action | Irreversible, substrate competitive inhibitor | [1] |
| IC50 against CTSC | <0.43 to 1 nM | [1] |
| kinact/Ki | 9.0 x 10^4 M-1s-1 | [1] |
| Clinical CTSC Inhibition | ≥90% inhibition with 12 mg daily dose for 21 days | [1][7] |
| Effect on Downstream NSPs | Modest reductions (~20%) in NE, CTSG, and PR3 activity | [1][7] |
| Observed Off-Target Effect | Palmar-plantar epidermal desquamation | [1][7] |
Signaling Pathways
On-Target Signaling Pathway of this compound
References
- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cathepsin C - Wikipedia [en.wikipedia.org]
- 5. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
reasons for inconsistent results with GSK-2793660
Welcome to the technical support center for GSK-2793660. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an oral, potent, and selective irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI).[1][2] CTSC is a lysosomal cysteine protease responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CTSG), and proteinase 3 (PR3).[1][2] By irreversibly binding to CTSC, this compound prevents the proteolytic processing and activation of these downstream NSPs.[1]
Q2: What are the known inconsistencies observed with this compound?
The primary inconsistency reported in clinical studies is the significant inhibition of CTSC activity (≥90%) that does not translate to a correspondingly high level of inhibition of downstream NSPs.[1][2] Observed reductions in NE, CTSG, and PR3 activity have been modest, ranging from approximately 20% to 47%.[1] This discrepancy between target engagement and downstream functional effect is a key challenge in working with this compound.
Q3: What are the stability characteristics of this compound?
This compound is unstable at a pH greater than 4.[1] Above this pH, it can convert into two more stable cyclized products. This is a critical consideration for the preparation of stock solutions and for its use in experimental assays. To prevent this degradation, all plasma samples in clinical studies required acidification.[1]
Q4: What are the known side effects of this compound in humans?
The most significant adverse event observed in a Phase I clinical trial was palmar-plantar epidermal desquamation (skin peeling on the hands and feet).[1][2] This effect appeared after 7-10 days of repeated dosing and led to the discontinuation of the clinical trial.[1] The exact mechanism for this is not fully elucidated but suggests a role for CTSC in skin integrity.[1]
Troubleshooting Guide
Issue 1: High CTSC Inhibition but Low Downstream Neutrophil Serine Protease (NSP) Inhibition.
-
Possible Cause 1: Short Half-Life of this compound.
-
Explanation: this compound has a short plasma half-life of approximately 1.5 hours.[3] With once-daily dosing, it's possible that CTSC activity recovers enough between doses to allow for the maturation and release of active NSPs from the bone marrow.[3]
-
Suggested Solution: For in vitro studies, ensure continuous exposure of cells to the inhibitor at an effective concentration. For in vivo animal studies, consider a more frequent dosing regimen (e.g., twice daily) to maintain sustained CTSC inhibition.
-
-
Possible Cause 2: Slow Turnover of Neutrophils and NSPs.
-
Explanation: The maturation of new neutrophils and the turnover of the existing pool in circulation takes time.[1] Even with complete CTSC inhibition, the pre-existing pool of active NSPs will persist until those neutrophils are cleared. The full effect of CTSC inhibition on NSP activity may not be apparent for several days.[4]
-
Suggested Solution: In experimental designs, particularly in vivo, incorporate longer treatment durations (e.g., >8 days) to allow for the turnover of the neutrophil population.[4] Monitor NSP activity at multiple time points to observe the kinetics of inhibition.
-
-
Possible Cause 3: Issues with NSP Activity Assays.
-
Explanation: The methods used to extract and measure NSP activity from whole blood or cell lysates can be variable. Incomplete lysis of neutrophils or the use of stimulation methods (e.g., zymosan) that may not fully release all NSPs can lead to an underestimation of total NSP activity and, consequently, the perceived effect of the inhibitor.[5]
-
Suggested Solution: Utilize a robust cell lysis method, such as using detergents like NP40, which has been shown to provide greater recovery of active NSPs compared to stimulation methods.[5] Ensure your assay can distinguish between active and inactive forms of the proteases.
-
Issue 2: Variability in Experimental Results Between Batches or Experiments.
-
Possible Cause 1: Instability of this compound in Solution.
-
Explanation: As mentioned, this compound is unstable at pH > 4.[1] If stock solutions are prepared or stored in buffers with a pH above this, the compound will degrade, leading to a lower effective concentration.
-
Suggested Solution: Prepare fresh stock solutions of this compound in an acidic buffer (pH ≤ 4) for each experiment. Avoid repeated freeze-thaw cycles. If storing solutions, validate the stability under your specific storage conditions.
-
-
Possible Cause 2: Inconsistent Cell Culture Conditions.
-
Explanation: The expression and activity of CTSC and NSPs can be influenced by cell culture conditions, such as cell density, passage number, and the presence of inflammatory stimuli.
-
Suggested Solution: Standardize all cell culture parameters. Ensure consistent cell seeding densities and use cells within a defined passage number range. If studying the effects on primary cells like neutrophils, be aware of donor-to-donor variability.
-
Quantitative Data Summary
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Irreversible Cathepsin C Inhibitor | [1][2] |
| IC50 vs. CTSC | <0.43 to 1 nM | [1] |
| Plasma Half-life (t1/2) | ~1.5 hours | [3] |
| CTSC Inhibition (12 mg daily) | ≥90% within 3 hours | [1] |
| Neutrophil Elastase (NE) Inhibition | ~20% (modest reduction) | [1] |
| Cathepsin G (CTSG) Inhibition | ~20% (modest reduction) | [1] |
| Proteinase 3 (PR3) Inhibition | ~20% (modest reduction) | [1] |
Table 2: Results from Phase I Clinical Trial (NCT02058407) - Repeat Dosing (12 mg daily for 21 days)
| Outcome | Observation | Reference |
| CTSC Activity | ≥90% inhibition | [1] |
| NE Activity Reduction | 7% - 47% | [1] |
| CTSG Activity Reduction | Up to 47% | [1] |
| PR3 Activity Reduction | Up to 37% | [1] |
| Adverse Events | Palmar-plantar epidermal desquamation in 7 of 10 subjects | [1][2] |
Experimental Protocols
Detailed Methodology for In Vitro Inhibition of Cathepsin C and Neutrophil Elastase Activity in a Human Neutrophil Progenitor Cell Line (e.g., U937)
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For working solutions, dilute the stock solution in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0) to prevent degradation. Prepare fresh dilutions for each experiment.
-
-
Cell Culture and Treatment:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1 x 106 cells/mL in a 24-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (acidic buffer with equivalent DMSO concentration) for 24-72 hours to allow for inhibition of CTSC in newly synthesized neutrophils.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by resuspending the pellet in a lysis buffer containing 0.05% NP40 in PBS with protease inhibitors (excluding cysteine protease inhibitors if measuring CTSC activity).
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the cell lysate.
-
-
Measurement of Cathepsin C Activity:
-
Use a fluorogenic CTSC substrate (e.g., (H-Gly-Arg)2-AMC).
-
In a 96-well black plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of reaction buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5).
-
Add 10 µL of the CTSC substrate to a final concentration of 100 µM.
-
Measure the fluorescence kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (RFU/min) and normalize to the total protein concentration of the lysate.
-
-
Measurement of Neutrophil Elastase Activity:
-
Use a fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).
-
In a 96-well black plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of reaction buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5).
-
Add 10 µL of the NE substrate to a final concentration of 100 µM.
-
Measure the fluorescence kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (RFU/min) and normalize to the total protein concentration of the lysate.
-
Visualizations
Caption: Cathepsin C signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neutrophil maturation rate determines the effects of dipeptidyl peptidase 1 inhibition on neutrophil serine protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]
impact of GSK-2793660 short half-life in experimental design
Disclaimer: The following content uses a hypothetical IKK2 inhibitor, "IKK2-Inhibitor-X," to illustrate experimental design challenges associated with a short half-life. The pharmacokinetic data and some experimental considerations are based on the publicly available information for GSK-2793660, a Cathepsin C inhibitor with a similarly short half-life.
Frequently Asked Questions (FAQs)
Q1: What is IKK2-Inhibitor-X and what is its mechanism of action?
IKK2-Inhibitor-X is a potent and selective, hypothetical inhibitor of I-kappa-B kinase 2 (IKK2, also known as IKKβ). IKK2 is a critical kinase in the canonical NF-κB signaling pathway, which is a central regulator of inflammation, immunity, cell proliferation, and survival.[1][2][3] By inhibiting IKK2, this compound blocks the phosphorylation of IκBα, preventing its degradation and the subsequent nuclear translocation of NF-κB to activate gene transcription.[1][3]
Q2: What is the half-life of IKK2-Inhibitor-X and why is it important for my experimental design?
IKK2-Inhibitor-X has a very short plasma half-life of approximately 1.5 hours in human studies, similar to that observed for this compound.[4] This is a critical parameter to consider in your experimental design for both in vitro and in vivo studies. A short half-life means the compound is cleared rapidly, which can affect the duration of target engagement and the overall experimental outcome.[5][6][7]
Q3: How does the short half-life of IKK2-Inhibitor-X affect my in vitro cell-based assays?
For cell-based assays, the short half-life requires careful consideration of the incubation time. For short-term experiments (e.g., 1-4 hours), a single dose may be sufficient. However, for longer-term experiments (e.g., 24, 48, or 72 hours), the concentration of the inhibitor in the cell culture medium will decrease significantly over time. This can lead to a loss of IKK2 inhibition and a rebound in NF-κB signaling, potentially confounding your results. To maintain consistent inhibition, you may need to perform repeated dosing or use a perfusion system.
Q4: What are the implications of the short half-life for in vivo animal studies?
In animal models, the short half-life of IKK2-Inhibitor-X will necessitate a carefully designed dosing regimen to maintain therapeutic concentrations.[5][6] A single daily dose is unlikely to provide sustained target coverage. Therefore, more frequent dosing (e.g., multiple times a day) or continuous delivery methods like osmotic pumps may be required to achieve the desired pharmacological effect. Pharmacokinetic and pharmacodynamic (PK/PD) modeling can be highly beneficial in determining the optimal dosing strategy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in long-term cell-based assays | Loss of inhibitor activity due to its short half-life. | - Re-dose the cells with fresh inhibitor at regular intervals (e.g., every 4-6 hours).- For continuous exposure, consider using a perfusion cell culture system.- Shorten the experimental duration if possible. |
| Lack of efficacy in in vivo models with once-daily dosing | Insufficient drug exposure to maintain target inhibition over 24 hours. | - Increase the dosing frequency (e.g., twice or three times daily).- Employ a continuous delivery method such as an osmotic pump.- Conduct a PK/PD study to correlate plasma concentration with target inhibition in the tissue of interest. |
| High variability between experimental replicates | - Pipetting errors, especially with small volumes.- Inconsistent incubation times or temperatures.- Compound precipitation in aqueous buffers. | - Ensure pipettes are calibrated and use proper pipetting techniques.- Use a calibrated incubator and maintain consistent timing for all experimental steps.- Check the solubility of the inhibitor in your assay buffer. If precipitation is observed, consider using a different buffer or a lower concentration of the inhibitor.[8] |
| No inhibition of NF-κB signaling observed | - Inactive inhibitor due to improper storage or handling.- Insufficient inhibitor concentration.- Cell type is resistant to IKK2 inhibition. | - Aliquot the inhibitor upon receipt and store at the recommended temperature to avoid freeze-thaw cycles.- Perform a dose-response experiment to determine the optimal concentration for your cell type.- Confirm IKK2 expression and its role in NF-κB activation in your specific cell line. |
Quantitative Data
The following table summarizes the pharmacokinetic properties of a compound with a short half-life, exemplified by this compound.[4]
| Parameter | Value | Description |
| Time to Maximum Concentration (Tmax) | ~0.5 - 1 hour | The time at which the maximum plasma concentration is reached after administration. |
| Terminal Elimination Half-life (t½) | ~1.5 hours | The time required for the plasma concentration of the drug to decrease by half. |
| Mechanism of Action | Irreversible Inhibition | Although the plasma half-life is short, the pharmacodynamic effect may be longer due to the irreversible binding to the target. This is a key consideration for this compound and would be for a hypothetical irreversible IKK2 inhibitor as well.[4] |
Experimental Protocols
Protocol 1: Western Blot for IκBα Phosphorylation and Degradation
This protocol is designed to assess the direct effect of IKK2-Inhibitor-X on the canonical NF-κB pathway.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) and grow to 80-90% confluency.
-
Pre-incubate the cells with IKK2-Inhibitor-X at the desired concentration or vehicle control (e.g., DMSO) for 1-2 hours.[9][10]
-
Stimulate the cells with an NF-κB activator, such as TNFα (10 ng/mL), for a time course (e.g., 0, 5, 15, 30, 60 minutes). The peak of IκBα phosphorylation is typically between 5 and 15 minutes.[9]
-
Lysate Preparation: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Treatment: After 24-48 hours, pre-treat the cells with a serial dilution of IKK2-Inhibitor-X or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNFα or IL-1β) for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results should show a dose-dependent inhibition of NF-κB-driven luciferase expression.
Visualizations
Caption: Canonical NF-κB signaling pathway and the point of inhibition by IKK2-Inhibitor-X.
Caption: Decision workflow for designing experiments with a short half-life inhibitor.
References
- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IKK2 - Wikipedia [en.wikipedia.org]
- 4. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Relevance of Half-Life in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
addressing GSK-2793660 instability in aqueous solutions
Welcome to the technical support center for GSK-2793660. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the handling and stability of this compound in aqueous solutions.
Troubleshooting Guide
Researchers using this compound may encounter issues related to its limited stability in aqueous environments. This guide provides insights into the compound's stability profile under various conditions to help troubleshoot experiments and ensure data integrity.
A critical factor in the handling of this compound is its susceptibility to degradation in solutions with a pH above 4.0. The primary degradation pathway involves the formation of two thermodynamically more stable cyclized products.[1] To prevent this, acidification of aqueous samples is necessary for accurate analysis.[1]
Table 1: this compound Aqueous Stability Data (Illustrative)
| Condition | Parameter | Time Point | Remaining this compound (%) | Degradation Products Detected |
| pH | pH 3.0 | 24 hours | >95% | Minimal |
| pH 5.0 | 24 hours | ~70% | Cyclized Products A and B | |
| pH 7.4 | 2 hours | <10% | Cyclized Products A and B | |
| Temperature | 4°C (in pH 3.0 buffer) | 72 hours | >90% | Minimal |
| 25°C (in pH 3.0 buffer) | 24 hours | >85% | Minimal | |
| 40°C (in pH 3.0 buffer) | 24 hours | ~60% | Cyclized Products A and B | |
| Light Exposure | Ambient Light (in pH 3.0 buffer) | 24 hours | >90% | Minimal |
| UV Light (254 nm, in pH 3.0 buffer) | 4 hours | ~75% | Minor Photodegradants |
Note: The data presented in this table is illustrative and intended to provide a general understanding of this compound's stability. Actual results may vary based on specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results are often due to the degradation of this compound in aqueous solutions with a pH greater than 4.[1] Ensure that your stock solutions and experimental buffers are maintained at a pH of 4.0 or below. For in vivo studies, be aware of the compound's short half-life and potential for degradation at physiological pH. When analyzing plasma samples, immediate acidification is crucial to prevent ex vivo cyclization.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage of stock solutions, it is recommended to keep them at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is advisable. Always store in sealed containers to protect from moisture.
Q3: How should I prepare my aqueous working solutions of this compound?
A3: It is highly recommended to prepare fresh working solutions on the day of use. Use a buffer system that maintains a pH of 4.0 or lower, such as a citrate (B86180) or acetate (B1210297) buffer. If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can aid in dissolution.
Q4: What analytical methods are suitable for quantifying this compound?
A4: A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the accurate quantification of this compound.[1] It is imperative to acidify all samples prior to analysis to ensure the stability of the compound.[1]
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Buffers
This protocol outlines a forced degradation study to evaluate the stability of this compound under various pH conditions.
-
Preparation of Buffers:
-
Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-5, phosphate (B84403) buffers for pH 6-8).
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Sample Preparation:
-
Spike the this compound stock solution into each buffer to a final concentration of 10 µM.
-
Prepare a "time zero" sample for each pH condition by immediately adding an equal volume of 0.1% formic acid in acetonitrile (B52724) to precipitate proteins and stabilize the compound. Store at -80°C until analysis.
-
-
Incubation:
-
Incubate the remaining samples at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots and immediately quench the degradation by adding an equal volume of 0.1% formic acid in acetonitrile.
-
-
Sample Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent this compound and monitor for the appearance of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Determine the degradation rate constant and half-life at each pH.
-
Visualizations
Caption: Workflow for assessing the aqueous stability of this compound.
Caption: Proposed cyclization degradation pathway of this compound at pH > 4.
References
Technical Support Center: GSK-2793660 Clinical Trial Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the clinical trial failure of GSK-2793660, a potent and irreversible inhibitor of Cathepsin C (CTSC).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the this compound clinical trial?
A1: The Phase I clinical trial for this compound was terminated primarily due to a combination of insufficient efficacy and unforeseen adverse events.[1][2] Specifically, while this compound effectively inhibited its target, Cathepsin C (CTSC), it failed to produce a significant reduction in the activity of downstream neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), cathepsin G, and proteinase 3.[1][3] Additionally, a significant adverse event, palmar-plantar epidermal desquamation (peeling of the skin on the hands and feet), was observed in a majority of subjects who received repeat doses.[1][2][3]
Q2: What was the mechanism of action for this compound?
A2: this compound is an oral, irreversible inhibitor of Cathepsin C (CTSC).[1][4][5] CTSC is a lysosomal cysteine protease responsible for the activation of several neutrophil serine proteases (NSPs). The therapeutic hypothesis was that by inhibiting CTSC, the activation of these NSPs would be blocked, thereby reducing inflammation in diseases like bronchiectasis.[1][4]
Q3: At what stage did the this compound clinical trial fail?
A3: The clinical development of this compound was halted during a Phase I study.[1][2][3] This first-in-human study was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in healthy male subjects.[1][6]
Q4: What were the key safety concerns observed during the trial?
A4: The most significant safety concern was the manifestation of epidermal desquamation on the palmar and plantar surfaces in seven out of ten subjects who received repeat doses of 12 mg of this compound for 21 days.[1][3] This skin peeling began 7–10 days after the start of dosing.[1][3] While there were no other clinically important safety findings, this adverse event was unexpected, as it was not observed in preclinical toxicology studies in rats and dogs.[1]
Troubleshooting Guide for Cathepsin C Inhibitor Development
This guide addresses potential issues that researchers might encounter when developing CTSC inhibitors, based on the learnings from the this compound trial.
| Issue | Potential Cause | Troubleshooting/Consideration |
| Lack of downstream target engagement despite potent enzyme inhibition. | - Residual enzyme activity may be sufficient for pro-enzyme activation. - Short drug half-life might not provide sustained inhibition.[2] - Incomplete understanding of the biological threshold for CTSC inhibition required to impact NSP activity. | - Aim for near-complete (>99%) and sustained CTSC inhibition. - Consider alternative dosing regimens (e.g., more frequent dosing) to compensate for a short half-life. - Investigate the relationship between the level of CTSC inhibition and downstream NSP activation more thoroughly in preclinical models. |
| Unexpected on-target toxicity (e.g., skin desquamation). | - The biological role of the target in specific tissues may be poorly understood. - The phenotype of genetic deficiency in the target (e.g., Papillon-Lefèvre syndrome for CTSC) may not fully predict the effects of pharmacological inhibition in adults.[1] | - Conduct thorough preclinical studies to investigate the target's function in a wide range of tissues, including those not directly related to the intended therapeutic effect. - Consider developing reversible inhibitors, which may offer a better safety profile compared to irreversible inhibitors.[2] |
| Disconnect between preclinical and clinical safety findings. | - Species-specific differences in target biology and drug metabolism. | - Utilize human-derived in vitro models (e.g., organoids, tissue cultures) to better predict human-specific toxicities. - If possible, investigate the target's expression and function in human tissues. |
Quantitative Data Summary
The following tables summarize the key quantitative findings from the this compound Phase I clinical trial.
Table 1: Pharmacodynamic Effect of this compound on Cathepsin C Inhibition
| Dose Regimen | Achieved CTSC Inhibition | Time to Inhibition | Confidence Interval (95%) |
| 12 mg once daily for 21 days | ≥90% | Within 3 hours on Day 1 | 56, 130 |
Data sourced from references[1][3].
Table 2: Effect of this compound on Downstream Neutrophil Serine Protease Activity
| Neutrophil Serine Protease | Observed Reduction in Activity |
| Neutrophil Elastase (NE) | Approximately 20% (with fluctuations up to 47%) |
| Cathepsin G | Approximately 20% (with fluctuations up to 47%) |
| Proteinase 3 | Approximately 20% (with fluctuations up to 37%) |
Data sourced from references[1][3].
Experimental Protocols
Phase I Clinical Trial Design (Summarized)
-
Study Design: A randomized, placebo-controlled, crossover design for single ascending doses, and a parallel-group design for repeat doses.[1][3]
-
Single Ascending Dose (Part A): Oral doses of this compound ranging from 0.5 mg to 20 mg or placebo were administered.[1][3][6]
-
Repeat Dose (Part B): A separate cohort received once-daily oral doses of 12 mg this compound or placebo for 21 days.[1][3]
-
Assessments: Safety (adverse events, clinical laboratory tests, vital signs, ECGs), pharmacokinetics (plasma concentrations of this compound), and pharmacodynamics (whole blood CTSC enzyme activity and NSP activity).[1]
Whole Blood Cathepsin C Activity Assay (Methodology Overview)
-
Principle: Measurement of CTSC enzymatic activity in whole blood samples.
-
Procedure (Illustrative):
-
Collect whole blood samples from subjects at specified time points.
-
Lyse red blood cells to release intracellular contents, including CTSC from neutrophils.
-
Incubate the lysate with a specific fluorogenic substrate for CTSC.
-
Measure the rate of fluorescent product generation using a plate reader.
-
Calculate the percent inhibition of CTSC activity relative to a pre-dose baseline or placebo control.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Understanding GSK-2793660-Induced Skin Peeling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers investigating the mechanism of skin peeling induced by GSK-2793660, an irreversible inhibitor of Cathepsin C (CTSC). The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data summaries, and visual diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary skin-related adverse event observed with this compound?
A1: The primary skin-related adverse event is epidermal desquamation, which manifests as peeling of the skin, particularly on the palms of the hands and soles of the feet (palmar-plantar surfaces). This was observed in a Phase I clinical trial (NCT02058407) involving healthy male subjects.[1][2]
Q2: At what dose and after how long does this skin peeling typically occur?
A2: In the clinical trial, skin peeling was observed in subjects receiving repeat oral doses of 12 mg of this compound once daily. The onset of this adverse event was typically between 7 to 10 days after the initiation of dosing.[1][2]
Q3: What is the proposed mechanism behind this compound-induced skin peeling?
A3: The proposed mechanism is the inhibition of Cathepsin C (CTSC). CTSC is a lysosomal cysteine protease that is believed to play a crucial role in the proper differentiation and desquamation of keratinocytes, the primary cells of the epidermis. By irreversibly inhibiting CTSC, this compound likely disrupts the normal proteolytic processes required for maintaining the integrity of the epidermal layers, leading to premature peeling. This is supported by the skin manifestations seen in Papillon-Lefèvre syndrome, a rare genetic disorder caused by a loss-of-function mutation in the CTSC gene.
Q4: Were similar skin findings observed in preclinical toxicology studies?
A4: No, preclinical toxicology studies in rats and dogs, with dosing for up to 3 months at high doses, did not show any skin abnormalities.[1] This suggests a potential species-specific difference in the role of CTSC in skin integrity or a difference in drug metabolism and distribution.
Q5: Is the skin peeling associated with inflammation?
A5: The observed skin desquamation was generally not associated with significant visual signs of inflammation, exudates, or pain.[1]
Troubleshooting Guide for In Vitro Experiments
This guide addresses potential issues researchers may encounter when studying this compound-induced skin peeling in a laboratory setting.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on keratinocyte differentiation in 2D culture. | - Insufficient drug concentration or incubation time.- Keratinocyte cell line (e.g., HaCaT) may not fully recapitulate in vivo epidermal structure.- The chosen differentiation markers are not sensitive to CTSC inhibition. | - Perform a dose-response and time-course experiment to determine optimal conditions.- Utilize a 3D human skin equivalent model for a more physiologically relevant system.- Analyze a broader range of differentiation markers, including loricrin, filaggrin, and specific keratins (KRT1, KRT10). |
| High variability in results from 3D skin equivalent models. | - Inconsistent tissue culture technique.- Variability in the thickness and differentiation of the skin equivalents.- Drug penetration issues. | - Standardize all steps of the 3D model generation, including cell seeding density and culture duration.- Perform histological analysis to ensure consistent tissue morphology before drug treatment.- Use a formulation of this compound that enhances skin penetration or consider longer exposure times. |
| Difficulty in quantifying the degree of skin peeling in vitro. | - Subjective visual assessment.- Lack of a standardized and quantitative endpoint. | - Employ a validated quantitative assay, such as measuring the release of a fluorescently labeled substrate from the upper layers of the 3D skin model.- Utilize image analysis software to quantify the area of desquamation from microscopic images. |
| Contradictory results in downstream protease activity assays. | - Off-target effects of this compound at high concentrations.- Complexity of the proteolytic cascade in the skin. | - Confirm the specific inhibition of CTSC activity in your experimental system using a fluorogenic substrate assay.- Investigate the activity of other proteases involved in desquamation, such as kallikreins (KLKs), to understand the broader impact of CTSC inhibition. |
Experimental Protocols
In Vitro Keratinocyte Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of human keratinocytes.
Methodology:
-
Cell Culture: Culture primary human epidermal keratinocytes or HaCaT cells in a low-calcium keratinocyte growth medium.
-
Induction of Differentiation: Once cells reach 70-80% confluency, switch to a high-calcium (1.2-1.8 mM) differentiation medium to induce differentiation.
-
Drug Treatment: Concurrently with the switch to high-calcium medium, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period of 3 to 7 days, replacing the medium with fresh medium and drug every 2-3 days.
-
Analysis:
-
Morphological Assessment: Observe changes in cell morphology using phase-contrast microscopy.
-
Western Blotting: Lyse the cells and perform Western blot analysis for key differentiation markers such as Keratin 1 (KRT1), Keratin 10 (KRT10), Loricrin, and Filaggrin.[3][4]
-
Quantitative PCR (qPCR): Extract RNA and perform qPCR to analyze the gene expression of the aforementioned differentiation markers.
-
3D Human Skin Equivalent (HSE) Model for Desquamation Assessment
Objective: To evaluate the effect of this compound on the stratification and desquamation of a 3D human skin model.
Methodology:
-
HSE Culture: Culture commercially available full-thickness HSEs according to the manufacturer's instructions. These models consist of a dermal layer with fibroblasts and a stratified epidermal layer with keratinocytes.
-
Drug Treatment: Apply this compound topically to the surface of the HSEs in a suitable vehicle or add it to the culture medium. Include a vehicle-only control group.
-
Incubation: Culture the treated HSEs for up to 14 days.
-
Analysis:
-
Histology: At various time points, fix the HSEs in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to visualize the epidermal structure and signs of peeling.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of cell adhesion (e.g., Desmoglein-1, Corneodesmosin) and differentiation to assess the integrity of the stratum corneum.
-
Quantitative Desquamation Assay: A gentle tape-stripping method can be used to collect corneocytes from the surface of the HSEs. The amount of protein collected can be quantified as a measure of desquamation.
-
Quantitative Data Summary
Table 1: Incidence of Skin Peeling in a Phase I Clinical Trial of this compound
| Treatment Group | Dose | Number of Subjects with Skin Peeling | Total Number of Subjects | Incidence Rate |
| This compound | 12 mg once daily (repeat dose) | 7 | 10 | 70% |
| Placebo | N/A | 0 | 5 | 0% |
Data from the NCT02058407 clinical trial.[1]
Table 2: Effect of this compound on Cathepsin C and Downstream Protease Activity
| Analyte | Method | % Inhibition/Reduction (vs. Placebo) |
| Whole Blood CTSC Activity | Enzyme Assay | ≥90% inhibition within 3 hours on day 1 |
| Neutrophil Elastase (NE) Activity | Enzyme Assay | Modest reductions of approximately 20% |
| Cathepsin G Activity | Enzyme Assay | Modest reductions of approximately 20% |
| Proteinase 3 Activity | Enzyme Assay | Modest reductions of approximately 20% |
Data from the NCT02058407 clinical trial.[1]
Visualizations
Caption: Proposed mechanism of this compound-induced skin peeling.
Caption: Experimental workflow for assessing skin peeling in a 3D model.
References
- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of extracellular calcium on the growth-differentiation switch in immortalized keratinocyte HaCaT cells compared with normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating cytotoxicity of GSK-2793660 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cytotoxicity with the Cathepsin C (CTSC) inhibitor, GSK-2793660, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an irreversible and potent inhibitor of Cathepsin C (CTSC), a lysosomal cysteine protease.[1] CTSC is crucial for the activation of several neutrophil serine proteases, including neutrophil elastase, cathepsin G, and proteinase 3.[2] By inhibiting CTSC, this compound prevents the maturation of these downstream proteases.
Q2: What are the observed cytotoxic effects of this compound?
In a Phase I clinical trial, a significant adverse effect of this compound was epidermal desquamation, which is the peeling of the skin, particularly on the palms and soles.[2] This suggests that the primary cytotoxic effect in a physiological context is directed towards skin cells, specifically keratinocytes. In vitro, loss of CTSC function in keratinocytes has been shown to decrease apoptosis and increase proliferation, while downregulating key structural proteins. This disruption of normal keratinocyte differentiation and cornification likely underlies the observed skin peeling.
Q3: Why am I observing unexpected effects on cell proliferation and viability in my in vitro experiments with this compound?
The effect of this compound on keratinocytes may not present as typical cytotoxicity (i.e., immediate cell death). Instead, it can disrupt the normal processes of keratinocyte differentiation and adhesion. Loss of CTSC function has been associated with increased keratinocyte proliferation and reduced apoptosis. This can lead to a dysfunctional epidermal barrier. Therefore, standard cytotoxicity assays that measure cell death might not fully capture the compound's effects. It is advisable to also assess markers of proliferation (e.g., Ki-67) and differentiation (e.g., loricrin, filaggrin).
Q4: Are there known IC50 values for this compound?
This compound is a highly potent inhibitor of Cathepsin C, with a reported IC50 value of approximately 1 nM.[3] It is important to note that this is the IC50 for enzyme inhibition, not necessarily for cytotoxicity in cell culture. Cytotoxic concentrations (CC50) may vary significantly depending on the cell type and assay conditions.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability in Cytotoxicity Assays
If you are observing unexpectedly high cell viability or even increased proliferation after treating keratinocytes with this compound, consider the following:
| Possible Cause | Recommended Solution |
| Mechanism of Action: this compound's primary effect on keratinocytes may be disruption of differentiation rather than induction of apoptosis or necrosis. | 1. Assess Differentiation Markers: Use techniques like Western blotting or immunofluorescence to analyze the expression of key keratinocyte differentiation markers such as loricrin and filaggrin. A decrease in these proteins can indicate a disruption of the cornification process. 2. Proliferation Assay: Perform a proliferation assay (e.g., Ki-67 staining or a BrdU incorporation assay) to determine if the compound is inducing cell division. |
| Assay Selection: Standard viability assays (e.g., MTT, XTT) measure metabolic activity, which may not directly correlate with the specific cytotoxicity of this compound. | 1. Use a Multi-Parametric Approach: Combine a metabolic assay with a direct measure of cell death, such as a membrane integrity assay (e.g., LDH release or a live/dead stain). 2. Functional Assays: Consider functional assays that measure the integrity of a keratinocyte monolayer, such as a scratch wound healing assay or a transepithelial electrical resistance (TEER) measurement for 3D cultures. |
| Incorrect Dosing: The concentration of this compound may be in a range that promotes proliferation rather than cytotoxicity. | Perform a Wide-Range Dose-Response: Test a broad range of concentrations to identify the optimal concentration for your experimental goals. |
Guide 2: Mitigating this compound-Induced Effects on Keratinocyte Cultures
If the goal is to utilize this compound for its CTSC inhibitory properties while minimizing its impact on keratinocyte health and function, the following strategies can be explored:
| Strategy | Description |
| Concentration Optimization | Titrate this compound to the lowest effective concentration that achieves the desired level of CTSC inhibition in your specific cell model. This can be determined by performing a dose-response curve and measuring the activity of a downstream CTSC target. |
| Co-treatment with Pro-differentiation Agents | Consider co-treating cells with agents that promote keratinocyte differentiation, such as high calcium concentrations in the culture medium or retinoic acid. This may help to counteract the disruptive effects of this compound on the differentiation program. |
| Use of 3D Skin Equivalents | Three-dimensional (3D) skin models more closely mimic the in vivo environment and may provide a more physiologically relevant context for assessing the effects of this compound. These models can also be used to test the efficacy of mitigating strategies. |
| Intermittent Dosing | Instead of continuous exposure, consider an intermittent dosing regimen to allow for periods of recovery. The optimal dosing schedule would need to be determined empirically. |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity in Keratinocytes
This protocol outlines a multi-parametric approach to evaluate the in vitro effects of this compound on human keratinocytes (e.g., HaCaT cell line or primary human epidermal keratinocytes).
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or primary human epidermal keratinocytes
-
Keratinocyte growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well and 6-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Antibodies for Western blotting (anti-Loricrin, anti-Filaggrin, anti-Actin)
-
Bradford assay reagent for protein quantification
Procedure:
-
Cell Seeding:
-
For 96-well plates (MTT and LDH assays): Seed keratinocytes at a density of 1 x 10⁴ cells/well.
-
For 6-well plates (Western blotting): Seed keratinocytes at a density of 2.5 x 10⁵ cells/well.
-
Allow cells to adhere and reach 70-80% confluency.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in keratinocyte growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1% in all wells, including the vehicle control.
-
Replace the culture medium with the medium containing different concentrations of this compound or vehicle control.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay (Cell Viability):
-
Following treatment, add MTT solution to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
LDH Assay (Membrane Integrity):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's protocol.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the positive control (lysed cells).
-
-
Western Blotting (Differentiation Markers):
-
Lyse the cells from the 6-well plates and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against loricrin, filaggrin, and a loading control (e.g., actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine changes in protein expression.
-
Data Presentation
Table 1: Quantitative Analysis of this compound Effects on Keratinocytes
| Treatment Group | Cell Viability (% of Control) | Cytotoxicity (% of Max) | Loricrin Expression (Fold Change) | Filaggrin Expression (Fold Change) |
| Vehicle Control | 100 | 0 | 1.0 | 1.0 |
| This compound (Low Conc.) | ||||
| This compound (Mid Conc.) | ||||
| This compound (High Conc.) |
Data to be filled in based on experimental results.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity in keratinocytes.
Caption: Proposed pathway of this compound's effect on the epidermis.
References
- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes in GSK-2793660-Treated Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes in animal models treated with GSK-2793660, an irreversible inhibitor of Cathepsin C (CTSC).
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an oral, irreversible, and selective inhibitor of Cathepsin C (CTSC).[1][2] CTSC is a lysosomal cysteine protease crucial for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G, and proteinase 3.[1][3] By inhibiting CTSC, this compound is hypothesized to reduce the activity of these downstream NSPs, which are implicated in inflammatory processes.[1]
Q2: What are the documented phenotypes of this compound in humans?
A2: In a Phase I clinical trial, repeat oral doses of this compound in healthy male subjects led to an unexpected phenotype of palmar-plantar epidermal desquamation (peeling of the skin on the palms of the hands and soles of the feet).[1][3] This occurred in 7 out of 10 subjects receiving 12 mg daily for 21 days, typically starting 7-10 days after the commencement of dosing.[1][3] While high levels of CTSC inhibition (≥90%) in the blood were achieved, only modest reductions (approximately 20%) in downstream NSP activity were observed.[1][3]
Q3: Were the skin-related phenotypes observed in preclinical animal models?
A3: No, the epidermal desquamation seen in humans was not reported in preclinical toxicology studies.[1] Rats and dogs were dosed for up to 3 months with high doses of this compound without manifesting any skin abnormalities.[1] This species-specific difference is a key challenge in interpreting data from animal models.
Troubleshooting Unexpected Phenotypes
Researchers using this compound in animal models may encounter a range of unexpected results, from the absence of a predicted phenotype to the emergence of novel, unforeseen effects. This guide provides a structured approach to troubleshooting these observations.
Scenario 1: Absence of Expected Phenotype (e.g., no anti-inflammatory effect)
If you are not observing the expected therapeutic effect in your animal model, consider the following factors:
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Insufficient Target Engagement: Was a sufficient level of CTSC inhibition achieved in the target tissue? The relationship between plasma concentration and tissue-specific inhibition can vary between species.
-
Short Half-life: this compound has a short half-life in humans (~1.5 hours).[1] This may also be the case in your animal model, potentially leading to incomplete suppression of CTSC activity between doses.
-
-
Species-Specific Biology:
-
Redundancy in NSP Activation: The CTSC pathway for NSP activation may be less critical in your chosen animal model compared to humans, with alternative activation pathways compensating for CTSC inhibition.
-
Differences in NSP Function: The pathological role of the targeted NSPs in your disease model may differ from that in humans.
-
Scenario 2: Observation of an Unexpected Phenotype (e.g., skin lesions, organ toxicity)
If your animal model develops an unexpected adverse phenotype, the following troubleshooting steps are recommended:
-
Rule out Off-Target Effects:
-
Selectivity Profile: While this compound is reported to be selective for CTSC, high local concentrations in specific tissues could lead to off-target inhibition of other proteases.
-
-
Investigate Species-Specific Metabolism:
-
Metabolite Toxicity: The metabolic profile of this compound may differ between species. A unique metabolite in your animal model could be responsible for the observed toxicity.
-
-
Consider the Role of CTSC in Different Tissues:
-
Tissue-Specific CTSC Function: The biological role of CTSC may vary across tissues and species. The unexpected phenotype could be an on-target effect related to the inhibition of a previously unknown function of CTSC in that specific tissue in your animal model.
-
Data Summary
The following tables summarize key quantitative data from the Phase I human study of this compound.
Table 1: Pharmacodynamic Effects of this compound in Humans (12 mg daily for 21 days)
| Parameter | Observation | Citation |
| CTSC Inhibition (Whole Blood) | ≥90% inhibition achieved within 3 hours on day 1 | [1][3] |
| Neutrophil Elastase (NE) Activity Reduction | Approximately 20% | [1][3] |
| Cathepsin G Activity Reduction | Approximately 20% | [1][3] |
| Proteinase 3 Activity Reduction | Approximately 20% | [1][3] |
Table 2: Incidence of Epidermal Desquamation in Humans (12 mg daily for 21 days)
| Parameter | Observation | Citation |
| Incidence | 7 out of 10 subjects | [1][3] |
| Onset | 7-10 days after dosing commencement | [1][3] |
| Location | Palmar and plantar surfaces | [1][3] |
Experimental Protocols
Detailed experimental protocols from the preclinical animal studies of this compound are not publicly available. However, a general methodology for assessing skin toxicity in animal models is provided below as a reference for researchers designing their own studies.
General Protocol for Dermatological Assessment in Animal Models
-
Animal Model: Select a relevant species (e.g., rat, dog, minipig). Justify the selection based on metabolic and physiological similarities to humans, if known.
-
Dose Administration:
-
Route of Administration: Oral gavage is appropriate for this compound.
-
Dose Levels: Include a vehicle control, a low dose, a mid-dose, and a high dose. Dose selection should be based on initial dose-ranging studies.
-
Frequency: Once or twice daily, depending on the pharmacokinetic profile in the chosen species.
-
-
Clinical Observations:
-
Conduct daily cage-side observations for general health.
-
Perform detailed clinical examinations at least once weekly. Pay close attention to the skin, particularly on the paws, for signs of erythema (redness), edema (swelling), scaling, or peeling. Use a standardized scoring system (e.g., Draize scale) to quantify observations.
-
-
Histopathology:
-
At the end of the study, collect skin samples from multiple sites (including paws) for histopathological analysis.
-
Process tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides for any microscopic changes in the epidermis, dermis, and subcutaneous tissues.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Logical Relationship of Findings
Caption: Relationship between findings and potential hypotheses.
References
- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition of 14C-granisetron in rat, dog and man after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: GSK-2793660 vs. Brensocatib (AZD7986)
This guide provides a detailed comparison of two investigational drugs targeting neutrophilic inflammation: GSK-2793660 and Brensocatib (B605779) (formerly AZD7986). Both compounds are inhibitors of Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C (CTSC), a key enzyme in the activation of neutrophil serine proteases (NSPs). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and safety profiles.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Brensocatib target the same enzyme, DPP1, but through different modes of inhibition. DPP1 is a cysteine protease responsible for cleaving the N-terminal dipeptides from the pro-forms of several NSPs, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within the bone marrow during neutrophil maturation.[1][2][3] By inhibiting DPP1, these drugs aim to reduce the levels of active NSPs in circulating neutrophils, thereby mitigating the tissue damage caused by excessive neutrophilic inflammation in various diseases.[4][5]
This compound is an oral, irreversible inhibitor of Cathepsin C.[6][7] Its irreversible binding is designed to provide sustained inhibition of the enzyme.[6]
Brensocatib (AZD7986) , in contrast, is an oral, selective, and reversible inhibitor of DPP1.[2][5] This reversible mechanism may offer a different pharmacological profile compared to an irreversible inhibitor.
Signaling Pathway
The signaling pathway for both drugs involves the inhibition of DPP1 and the subsequent reduction in active neutrophil serine proteases.
Preclinical and Clinical Data Comparison
Direct head-to-head clinical trials of this compound and Brensocatib have not been conducted. Therefore, this comparison is based on data from their respective clinical development programs.
This compound: Phase 1 Findings
The clinical development of this compound was halted after a Phase 1 study in healthy volunteers.[6][8]
| Parameter | Result | Citation |
| Study Design | Randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy male subjects. | [6][9] |
| Dosing | Single oral doses from 0.5 to 20 mg; once-daily doses of 12 mg for 21 days. | [6][9] |
| Pharmacodynamics | Single doses dose-dependently inhibited whole blood CTSC activity. Once-daily 12 mg dosing for 21 days achieved ≥90% inhibition of CTSC within 3 hours on day 1. | [6][9] |
| Efficacy on NSPs | Only modest reductions of whole blood enzyme activity of approximately 20% were observed for NE, cathepsin G, and proteinase 3. | [6][9] |
| Safety and Tolerability | Seven of 10 subjects receiving repeat doses of 12 mg manifested epidermal desquamation on palmar and plantar surfaces, beginning 7-10 days after dosing commencement. | [6][9] |
| Development Status | Discontinued after Phase 1. | [8] |
Brensocatib (AZD7986): From Phase 1 to FDA Approval
Brensocatib has undergone a more extensive clinical development program, culminating in its FDA approval for non-cystic fibrosis bronchiectasis (NCFB) in August 2025.[1]
Phase 2 WILLOW Trial (NCT03218917)
| Parameter | Result | Citation |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group trial in patients with NCFB. | [10] |
| Dosing | 10 mg or 25 mg once daily for 24 weeks. | [10] |
| Primary Endpoint | Time to first pulmonary exacerbation. | [10] |
| Efficacy | Both 10 mg and 25 mg doses prolonged the time to first exacerbation compared to placebo. A dose-dependent reduction in sputum neutrophil elastase activity was observed. | [10][11] |
| Safety | The incidence of dental and skin adverse events was higher with the 10-mg and 25-mg doses, respectively, than with placebo. | [10] |
Phase 3 ASPEN Trial (NCT04594369)
| Parameter | Result | Citation |
| Study Design | Phase 3, double-blind, randomized, placebo-controlled trial in patients with bronchiectasis. | [12][13] |
| Dosing | 10 mg or 25 mg once daily for 52 weeks. | [12] |
| Primary Endpoint | Annualized rate of adjudicated pulmonary exacerbations. | [12] |
| Efficacy | Both 10 mg and 25 mg doses led to a lower annualized rate of pulmonary exacerbations than placebo. The 25-mg dose also resulted in a smaller decline in FEV1. | [12][13] |
| Safety | The incidence of adverse events was similar across groups, with a higher incidence of hyperkeratosis with brensocatib. | [12] |
Experimental Protocols
Detailed, step-by-step protocols for the assays used in these trials are often proprietary. However, the principles behind the key measurements are well-established.
Measurement of Neutrophil Elastase (NE) Activity
A common method for measuring NE activity in biological samples like whole blood or sputum involves the use of a specific synthetic substrate that, when cleaved by NE, releases a fluorescent or chromogenic reporter molecule.
Protocol Outline for Sputum NE Activity:
-
Sputum Collection: Spontaneously expectorated sputum is collected from patients.[9]
-
Sample Processing: Sputum may be treated with a mucolytic agent like dithiothreitol (B142953) (DTT) and then diluted with a buffer (e.g., phosphate-buffered saline). The sample is then centrifuged to separate the cellular components and debris from the supernatant (sol).[14]
-
Assay: The supernatant is incubated with a specific NE substrate, such as (Z-Ala-Ala-Ala-Ala)2Rh110, which is non-fluorescent.[2][15]
-
Detection: Cleavage of the substrate by active NE releases the fluorophore (e.g., Rhodamine 110), which can be detected using a fluorescence plate reader at specific excitation and emission wavelengths (e.g., 485 nm and 525 nm).[2][15]
-
Quantification: The level of fluorescence is proportional to the NE activity in the sample and can be quantified by comparison to a standard curve of known NE concentrations.[6]
Clinical Trial Workflow: Brensocatib Phase 3 (ASPEN)
The ASPEN trial followed a structured protocol to assess the long-term efficacy and safety of Brensocatib.
Summary and Conclusion
This compound and Brensocatib, while sharing a common target, have had vastly different developmental trajectories.
-
This compound , an irreversible inhibitor, showed potent inhibition of its target, Cathepsin C, in a Phase 1 trial. However, this did not translate to a significant reduction in downstream neutrophil serine proteases.[6][9] More importantly, the emergence of palmar-plantar epidermal desquamation as a significant adverse event led to the cessation of its development.[6][8]
-
Brensocatib , a reversible inhibitor, has demonstrated a more favorable risk-benefit profile.[10][12] It has successfully progressed through Phase 2 and 3 clinical trials, showing clinically meaningful reductions in pulmonary exacerbations and a manageable safety profile in patients with non-cystic fibrosis bronchiectasis.[10][12] This has led to its recent FDA approval, marking a significant advancement in the treatment of this condition.[1]
For researchers, the story of these two molecules underscores the importance of not only target engagement but also the downstream biological effects and the overall safety profile. The difference in their chemical properties (irreversible vs. reversible inhibition) may have contributed to their different clinical outcomes, although this is not definitively established. The successful development of Brensocatib provides a valuable tool for studying the role of neutrophil serine proteases in a variety of inflammatory diseases and offers a new therapeutic option for patients.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Brensocatib in non-cystic fibrosis bronchiectasis: ASPEN protocol and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring Neutrophil Elastase and Cathepsin G Activity in Human Sputum Samples [jove.com]
- 7. cellbiologics.com [cellbiologics.com]
- 8. google.com [google.com]
- 9. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Brensocatib reduced bronchiectasis exacerbations | MDedge [mdedge.com]
- 12. Brensocatib in non-cystic fibrosis bronchiectasis: ASPEN protocol and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Neutrophil Elastase Activity Assay Kit - Creative BioMart [creativebiomart.net]
A Comparative Guide to Irreversible vs. Reversible Cathepsin C Inhibitors for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between irreversible and reversible inhibitors of Cathepsin C (CTSC) is critical for advancing therapeutic strategies in a host of inflammatory diseases. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Cathepsin C, a lysosomal cysteine protease, plays a pivotal role in the activation of several pro-inflammatory serine proteases, including neutrophil elastase, cathepsin G, and proteinase 3.[1] Its dysregulation is implicated in numerous inflammatory conditions, making it a compelling therapeutic target. The choice between an irreversible and a reversible inhibitor for targeting CTSC has significant implications for efficacy, safety, and dosing regimens.
Performance Comparison: Irreversible vs. Reversible CTSC Inhibitors
The fundamental difference between these two classes of inhibitors lies in their mechanism of action. Irreversible inhibitors typically form a stable, covalent bond with the enzyme's active site, leading to permanent inactivation. Restoration of enzyme activity relies on the synthesis of new enzyme. In contrast, reversible inhibitors bind non-covalently to the enzyme, and an equilibrium exists between the inhibitor-bound and free enzyme.
This mechanistic difference translates to distinct pharmacokinetic and pharmacodynamic profiles. Irreversible inhibitors can have a prolonged duration of action that is independent of the inhibitor's half-life, as the effect is tied to the turnover rate of the target enzyme. Reversible inhibitors, on the other hand, generally have a duration of action that is more closely linked to their pharmacokinetic profile.
Below is a summary of key quantitative data for representative irreversible and reversible CTSC inhibitors.
| Parameter | Irreversible Inhibitor (GSK2793660) | Reversible Inhibitor (Brensocatib/AZD7986) | Reversible Inhibitor (BI 1291583) |
| Mechanism | Irreversible, Substrate Competitive | Reversible, Competitive | Reversible, Highly Potent and Selective |
| In Vitro Potency | IC50: <0.43 to 1 nM | IC50: ~60–200 nM (in CD34+ progenitor cells) | IC50: 0.9 nM |
| Selectivity | Selective for CTSC | High selectivity | >6000-fold selectivity vs. other cathepsins |
| Clinical Development Status | Terminated in Phase I | Phase 3 trials ongoing for bronchiectasis | Phase 2 trial ongoing for bronchiectasis |
| Key Clinical Findings | ≥90% inhibition of whole blood CTSC activity. Only modest reduction in downstream neutrophil elastase activity.[2] | Dose-dependent reduction in neutrophil elastase activity in blood and sputum.[3][4] | Dose-dependent inhibition of CTSC and downstream neutrophil elastase activity.[5][6] |
| Adverse Events of Note | Epidermal desquamation (peeling of skin) on palms and soles.[2] | Dose-dependent skin and dental adverse effects.[3] | No significant drug-related skin exfoliation reported in Phase I.[7] |
Signaling Pathway and Mechanisms of Action
Cathepsin C's primary role in inflammation is the activation of pro-enzymes of neutrophil serine proteases (NSPs) within the bone marrow during neutrophil maturation.[8] This activation is a critical step in the inflammatory cascade.
Irreversible and reversible inhibitors target the active site of CTSC, but their distinct binding modes lead to different pharmacological consequences.
Experimental Protocols
Accurate assessment of CTSC inhibitors requires robust biochemical and cell-based assays.
Biochemical IC50 Determination for CTSC
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of purified CTSC by 50%.
Materials:
-
Purified recombinant human CTSC
-
Fluorogenic CTSC substrate (e.g., (H-Gly-Arg)2-R110)
-
Assay buffer (e.g., 50 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5)
-
Test inhibitors dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions.
-
Add a solution of purified CTSC to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Neutrophil Elastase Activity Assay
This assay measures the activity of neutrophil elastase, a downstream target of CTSC, in a cellular context.
Materials:
-
Neutrophils (isolated from whole blood or a suitable cell line like HL-60)
-
Neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)
-
Cell culture medium
-
Test inhibitors dissolved in DMSO
-
Stimulant for neutrophil degranulation (e.g., PMA or fMLP)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Plate neutrophils in a 96-well plate.
-
Treat the cells with various concentrations of the CTSC inhibitor for a sufficient duration to allow for inhibition of CTSC and subsequent reduction in active neutrophil elastase (this may require several days to affect the pool of active enzyme).
-
Stimulate the neutrophils with a degranulating agent to release their granular contents, including neutrophil elastase.
-
Add the neutrophil elastase substrate to the wells.
-
Measure the absorbance at the appropriate wavelength over time.
-
Determine the rate of substrate cleavage, which is proportional to the neutrophil elastase activity.
-
Calculate the percent inhibition of neutrophil elastase activity for each inhibitor concentration and determine the IC50 value.
Conclusion
The choice between an irreversible and a reversible CTSC inhibitor is a critical decision in drug development. Irreversible inhibitors offer the potential for prolonged target engagement, but this can also lead to off-target effects and toxicities, as observed with GSK2793660.[2] Reversible inhibitors, such as brensocatib (B605779) and BI 1291583, may offer a more favorable safety profile while still achieving significant target engagement and downstream effects with appropriate dosing regimens.[3][5] The comprehensive evaluation of both inhibitor types using robust biochemical and cellular assays is essential for selecting the most promising candidates for clinical development.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase 1 inhibitors and neutrophilic inflammation in bronchiectasis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 2 randomised study to establish efficacy, safety and dosing of a novel oral cathepsin C inhibitor, BI 1291583, in adults with bronchiectasis: Airleaf - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dipeptidyl Peptidase I (DPP-I) Inhibitors: GSK-2793660 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK-2793660, a potent and irreversible dipeptidyl peptidase I (DPP-I) inhibitor, with other key DPP-I inhibitors that have been evaluated in clinical trials, including the reversible inhibitor brensocatib (B605779) and the novel candidate BI 1291583. This document aims to offer an objective overview of their performance, supported by available experimental data, to inform research and development efforts in the field of inflammatory diseases.
Introduction to Dipeptidyl Peptidase I (DPP-I)
Dipeptidyl peptidase I, also known as Cathepsin C (CTSC), is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases within immune cells.[1][2][3] In the bone marrow, DPP-I is essential for the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3), by cleaving an N-terminal dipeptide from their zymogen forms.[1][2][4] These activated NSPs, when released by neutrophils at sites of inflammation, can contribute to tissue damage and the pathology of various inflammatory diseases, such as bronchiectasis.[2][5] Consequently, the inhibition of DPP-I presents a promising therapeutic strategy for a range of neutrophil-mediated inflammatory conditions.[5]
Comparative Analysis of DPP-I Inhibitors
This section details the characteristics of this compound in comparison to brensocatib and BI 1291583, focusing on their mechanism of action, potency, and clinical findings.
This compound: An Irreversible Inhibitor
This compound is an orally bioavailable and irreversible inhibitor of DPP-I.[6][7] Its development was discontinued (B1498344) following a Phase I clinical trial due to a significant adverse event.
Brensocatib (formerly AZD7986 and INS1007): A Reversible Inhibitor
Brensocatib is a first-in-class, oral, reversible, and selective DPP-I inhibitor.[5] It has undergone extensive clinical evaluation and has shown promise in the treatment of non-cystic fibrosis bronchiectasis.[8][9]
BI 1291583: A Novel Reversible Inhibitor
BI 1291583 is a novel, potent, and highly selective reversible inhibitor of DPP-I currently in clinical development for bronchiectasis.[10][11]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound, brensocatib, and BI 1291583, allowing for a direct comparison of their biochemical potency, pharmacokinetic profiles, and pharmacodynamic effects.
Table 1: In Vitro Potency of DPP-I Inhibitors
| Inhibitor | Target | IC50 | Mechanism of Action | Reference |
| This compound | Cathepsin C (DPP-I) | 0.43-1 nM | Irreversible | [6] |
| Brensocatib | Dipeptidyl peptidase 1 (DPP-I) | Human: pIC50 6.85 | Reversible | [12][13] |
| BI 1291583 | Cathepsin C (DPP-I) | 0.9 nM | Reversible | [10][11] |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Table 2: Pharmacokinetic Properties of DPP-I Inhibitors in Humans
| Inhibitor | Key Pharmacokinetic Parameters | Reference |
| This compound | Short systemic half-life (~1.5 hours) | [14] |
| Brensocatib | Elimination half-life of 20-30 hours, supporting once-daily dosing. | [15] |
| BI 1291583 | Readily absorbed with supra-proportional pharmacokinetics over the dose ranges assessed. | [11][16] |
Table 3: Pharmacodynamic Effects and Clinical Outcomes of DPP-I Inhibitors
| Inhibitor | Dosing Regimen (in clinical trials) | Inhibition of DPP-I / Cathepsin C | Inhibition of Downstream NSPs | Key Clinical Findings | Reference |
| This compound | 12 mg once daily for 21 days | ≥90% inhibition within 3 hours on day 1 | Modest reductions (~20%) in NE, CG, and PR3 activity | Epidermal desquamation on palmar and plantar surfaces in 7 out of 10 subjects, leading to trial discontinuation. | [14][17] |
| Brensocatib | 10 mg and 25 mg once daily for 24 weeks | Dose-dependent reduction in sputum NE activity | Significant reduction in sputum NE activity. | Prolonged time to first exacerbation in patients with non-cystic fibrosis bronchiectasis. | [8][9] |
| BI 1291583 | 1 mg, 2.5 mg, and 5 mg once daily for 24-48 weeks | Dose-dependent inhibition. 5 mg dose led to 81.5% inhibition of peripheral blood neutrophil CatC at Day 28. | Dose-dependent inhibition of NE activity and decreased PR3 levels. 5 mg dose led to 78% inhibition of peripheral blood neutrophil NE at Day 28. | Reduced risk of exacerbations in adults with bronchiectasis. | [18][19] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison of these DPP-I inhibitors.
In Vitro DPP-I/Cathepsin C Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against DPP-I.
Methodology:
-
Recombinant human Cathepsin C is used as the enzyme source.
-
A fluorogenic substrate specific for Cathepsin C is prepared.
-
The test compound (e.g., this compound, brensocatib, or BI 1291583) is serially diluted to a range of concentrations.
-
The enzyme, substrate, and varying concentrations of the test compound are incubated together in an appropriate buffer system.
-
The fluorescence generated from the cleavage of the substrate is measured over time using a plate reader.
-
The rate of reaction is calculated for each compound concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.[10][20]
Phase I Clinical Trial Protocol for this compound (NCT02058407)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and repeat oral doses of GSK2793660 in healthy subjects.[21]
Methodology:
-
Study Design: A randomized, placebo-controlled, crossover study for single ascending doses and a parallel-group design for multiple doses.[14][17]
-
Participants: Healthy male subjects.[14]
-
Dosing:
-
Assessments:
-
Safety: Monitoring of adverse events, including dermatological assessments.[14]
-
Pharmacokinetics: Plasma concentrations of GSK2793660 were measured at various time points to determine parameters like Cmax, Tmax, and half-life.[14]
-
Pharmacodynamics: Whole blood was collected to measure the activity of Cathepsin C and downstream neutrophil serine proteases (neutrophil elastase, cathepsin G, and proteinase 3).[14]
-
Phase II WILLOW Clinical Trial Protocol for Brensocatib (NCT03218917)
Objective: To assess the efficacy, safety, and tolerability of brensocatib in patients with non-cystic fibrosis bronchiectasis.[8]
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[8][22]
-
Participants: Adult patients with a diagnosis of non-cystic fibrosis bronchiectasis and a history of at least two pulmonary exacerbations in the prior year.[8][22]
-
Dosing: Patients were randomized to receive either 10 mg of brensocatib, 25 mg of brensocatib, or a matching placebo once daily for 24 weeks.[8][23]
-
Primary Endpoint: Time to the first pulmonary exacerbation.[8]
-
Secondary Endpoints: Rate of exacerbations and change in sputum neutrophil elastase activity.[9]
-
Assessments:
Phase II AIRLEAF Clinical Trial Protocol for BI 1291583 (NCT05238675)
Objective: To evaluate the efficacy, safety, and optimal dosing of BI 1291583 in adults with bronchiectasis.[18][25][26]
Methodology:
-
Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.[18][25]
-
Participants: Approximately 240 adults with bronchiectasis of multiple etiologies.[18]
-
Dosing: Patients were randomized to receive placebo once daily, or BI 1291583 at 1 mg, 2.5 mg, or 5 mg once daily.[18][25]
-
Primary Endpoint: Dose-response relationship for the three oral doses of BI 1291583 versus placebo on the time to the first pulmonary exacerbation up to Week 48.[18]
-
Assessments:
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the DPP-I signaling pathway and a typical experimental workflow for evaluating DPP-I inhibitors.
Conclusion
The landscape of dipeptidyl peptidase I inhibitors has evolved significantly, with early candidates like the irreversible inhibitor this compound providing crucial insights despite its clinical discontinuation due to safety concerns. The subsequent development of reversible inhibitors, such as brensocatib and BI 1291583, demonstrates a more favorable safety profile while maintaining potent inhibition of the DPP-I pathway. Brensocatib has shown clinical efficacy in reducing exacerbations in bronchiectasis, and BI 1291583 is emerging as a promising candidate with high potency and selectivity. The comparative data presented in this guide highlights the therapeutic potential of targeting DPP-I and underscores the importance of a favorable safety profile for the successful development of inhibitors for chronic inflammatory diseases. Continued research and clinical evaluation of these and other DPP-I inhibitors will be critical in determining their ultimate role in the management of neutrophil-mediated conditions.
References
- 1. Dipeptidyl peptidase I activates neutrophil-derived serine proteases and regulates the development of acute experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease [frontiersin.org]
- 3. Frontiers | Pharmacologic inhibition of dipeptidyl peptidase 1 (cathepsin C) does not block in vitro granzyme-mediated target cell killing by CD8 T or NK cells [frontiersin.org]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. Frontiers | The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 6. GSK2793660 (this compound) | Cathepsin C inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New England Journal of Medicine Publishes Positive Results from Phase 2 WILLOW Study of Brensocatib in Patients with Non-Cystic Fibrosis Bronchiectasis [prnewswire.com]
- 9. Phase 2 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brensocatib | Proteasome | TargetMol [targetmol.com]
- 13. abmole.com [abmole.com]
- 14. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Phase 2 randomised study to establish efficacy, safety and dosing of a novel oral cathepsin C inhibitor, BI 1291583, in adults with bronchiectasis: Airleaf - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cathepsin C (dipeptidyl peptidase 1) inhibition in adults with bronchiectasis: AIRLEAF, a phase II randomised, double-blind, placebo-controlled, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medinfo.boehringer-ingelheim.com [medinfo.boehringer-ingelheim.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. publications.ersnet.org [publications.ersnet.org]
- 23. ersnet.org [ersnet.org]
- 24. firstwordpharma.com [firstwordpharma.com]
- 25. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 26. researchgate.net [researchgate.net]
GSK-2793660: A Comparative Analysis of Cathepsin C Inhibition and Downstream Protease Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK-2793660, an investigational oral inhibitor of Cathepsin C (CTSC), and its effects on downstream protease activity. The information is compiled from publicly available clinical trial data and pharmacological studies, offering a valuable resource for researchers in inflammation, autoimmune diseases, and drug development.
Mechanism of Action: Targeting the Activation of Neutrophil Serine Proteases
This compound is an oral, irreversible inhibitor of Cathepsin C.[1][2][3] CTSC is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CTSG), and proteinase 3 (PR3).[1][2] By inhibiting CTSC, this compound aims to prevent the maturation of these NSPs, thereby reducing their activity and mitigating downstream inflammatory processes.[1] This mechanism of action makes CTSC inhibitors a potential therapeutic strategy for a variety of inflammatory diseases.
Caption: Mechanism of action of this compound.
Comparative Efficacy: this compound in a Phase I Clinical Trial
A Phase I, first-in-human study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy male subjects. The study involved single escalating oral doses (0.5 to 20 mg) and once-daily doses of 12 mg for 21 days.[1][2]
Inhibition of Cathepsin C
This compound demonstrated dose-dependent inhibition of whole blood CTSC activity.[1] Following a single 12 mg dose, significant inhibition was observed. With once-daily dosing of 12 mg for 21 days, a high level of CTSC inhibition was achieved rapidly and sustained throughout the dosing period.[1]
Effect on Downstream Neutrophil Serine Proteases
Despite the potent inhibition of CTSC, the effect on downstream NSP activity was modest.[1][2] This suggests that near-complete inhibition of CTSC may be required to significantly impact the activation of NSP proenzymes.
| Biomarker | Dose | Duration | Result |
| Cathepsin C (CTSC) Activity | 12 mg once daily | 21 days | ≥90% inhibition within 3 hours on day 1.[1][2] |
| Neutrophil Elastase (NE) Activity | 12 mg once daily | 21 days | Approximately 20% reduction.[1] |
| Cathepsin G (CTSG) Activity | 12 mg once daily | 21 days | Approximately 20% reduction.[1] |
| Proteinase 3 (PR3) Activity | 12 mg once daily | 21 days | Approximately 20% reduction.[1] |
Comparison with Other Cathepsin C Inhibitors
While direct head-to-head comparative studies are limited, a key distinction can be made between this compound and another clinical-stage CTSC inhibitor, brensocatib (B605779) (formerly AZD7986).
| Feature | This compound | Brensocatib (AZD7986) |
| Mechanism | Irreversible inhibitor | Reversible inhibitor |
| Clinical Development | Phase I completed, development appears to be discontinued.[4] | Phase III trials ongoing for bronchiectasis. |
| Reported Adverse Events | Palmar-plantar epidermal desquamation in a majority of subjects on repeat dosing.[1][2] | Generally well-tolerated in clinical trials. |
The differing reversibility of these inhibitors may contribute to their distinct clinical profiles and tolerability.
Experimental Protocols
Detailed experimental protocols for the assays used in the Phase I study of this compound are not fully available in the public domain. However, the general methodologies can be outlined based on the study publication.
Whole Blood Cathepsin C Activity Assay
This assay would typically involve the collection of whole blood samples from subjects at various time points post-dosing. A specific fluorogenic substrate for CTSC would be added to the blood lysate, and the rate of fluorescence generation, corresponding to enzyme activity, would be measured using a plate reader. The percentage of inhibition would be calculated by comparing the activity in samples from this compound-treated subjects to those from placebo-treated subjects.
Neutrophil Serine Protease Activity Assays
Similar to the CTSC assay, whole blood or isolated neutrophils would be used. Specific substrates for NE, CTSG, and PR3 would be employed to measure the activity of each respective protease. The change in activity from baseline or in comparison to a placebo group would be determined to assess the downstream effect of this compound.
Caption: Generalized workflow for pharmacodynamic assays.
Safety and Tolerability
Single oral doses of this compound were generally well-tolerated. However, a significant adverse event was observed with repeat dosing. Seven out of ten subjects receiving 12 mg of this compound daily for 21 days experienced epidermal desquamation on the palms of their hands and soles of their feet, which began 7-10 days after starting the treatment.[1][2] This finding suggests a previously unknown role for CTSC or its target proteases in maintaining the integrity of the epidermis in these specific areas.[1]
Conclusion
This compound is a potent, irreversible inhibitor of Cathepsin C that achieves high levels of target engagement in humans. However, this profound inhibition of CTSC translated to only modest reductions in the activity of downstream neutrophil serine proteases in a Phase I clinical trial. The development of palmar-plantar desquamation with repeat dosing presents a significant safety concern and has likely impacted its further clinical development. Future research into CTSC inhibitors may need to focus on optimizing the degree of inhibition to achieve a therapeutic effect on downstream proteases while avoiding adverse effects on skin integrity. The development of reversible inhibitors like brensocatib may offer an alternative approach with an improved safety profile.
References
- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of GSK-2793660 Cross-Reactivity with Other Cathepsins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cysteine protease inhibitor GSK-2793660, with a focus on its cross-reactivity profile against various human cathepsins. This compound is recognized as a potent, selective, and irreversible inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPP-I).[1][2][3] This guide compiles available data on its inhibitory activity, outlines a typical experimental protocol for assessing cathepsin inhibition, and presents relevant biological pathways and experimental workflows.
Data Presentation: Inhibitor Selectivity Profile
The following table provides the known inhibition data for this compound against Cathepsin C and serves as a template for researchers to populate with their own experimental data for other cathepsins.
| Cathepsin Target | IC50 / Ki (nM) | Inhibition Type | Data Source |
| Cathepsin C (CTSC/DPP-I) | <0.43 - 1 | Irreversible, Substrate-Competitive | [1][2][3] |
| Cathepsin B | Data not available | - | - |
| Cathepsin D | Data not available | - | - |
| Cathepsin G | Data not available | - | - |
| Cathepsin K | Data not available | - | - |
| Cathepsin L | Data not available | - | - |
| Cathepsin S | Data not available | - | - |
Signaling Pathway: Cathepsin C-Mediated Activation of Neutrophil Serine Proteases
Cathepsin C plays a crucial role in the activation of several neutrophil serine proteases (NSPs), which are key mediators of inflammation and immune responses. By cleaving the N-terminal dipeptide from their zymogen forms, Cathepsin C activates pro-inflammatory proteases such as Neutrophil Elastase (NE), Cathepsin G (CG), and Proteinase 3 (PR3). The inhibition of Cathepsin C by this compound is therefore a therapeutic strategy to modulate the activity of these downstream proteases.
References
A Comparative Guide to In Vivo Cathepsin C Inhibitors: Exploring Alternatives to GSK-2793660
For researchers and drug development professionals investigating therapeutic strategies targeting neutrophil-driven inflammation, the inhibition of Cathepsin C (CTSC) presents a compelling upstream regulatory approach. GSK-2793660, an oral, irreversible CTSC inhibitor, demonstrated potent enzyme inhibition but was discontinued (B1498344) following Phase I trials due to adverse skin reactions and a lack of significant downstream effects on neutrophil serine proteases (NSPs). This guide provides a comprehensive comparison of viable alternatives to this compound for in vivo CTSC inhibition, focusing on their mechanisms of action, preclinical and clinical data, and available experimental protocols.
Mechanism of Action: The Role of Cathepsin C
Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases within neutrophil granulocytes, including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). By cleaving the N-terminal dipeptide from the zymogen forms of these proteases, CTSC is essential for their maturation and subsequent pathogenic activity in a variety of inflammatory diseases. Therefore, inhibiting CTSC offers a therapeutic strategy to broadly suppress the activity of these downstream proteases.
Caption: Signaling pathway of Cathepsin C (CTSC) in activating neutrophil serine proteases, leading to inflammation, and the point of intervention for CTSC inhibitors.
Comparative Analysis of In Vivo CTSC Inhibitors
While direct head-to-head in vivo comparative studies between this compound and its alternatives are limited in publicly available literature, a comparative analysis can be constructed from individual study data. The following tables summarize the key characteristics and available quantitative data for prominent CTSC inhibitors.
Table 1: General Characteristics of CTSC Inhibitors
| Compound | Developer | Mechanism of Action | Development Stage | Key Features |
| This compound | GlaxoSmithKline | Irreversible, Covalent | Discontinued (Phase I) | Oral bioavailability; associated with epidermal desquamation. |
| Brensocatib (B605779) (AZD7986) | Insmed | Reversible, Non-covalent | Phase III | Oral, selective, and has shown clinical efficacy in reducing exacerbations in bronchiectasis.[1][2] |
| BI 1291583 | Boehringer Ingelheim | Reversible, Covalent | Phase II | High potency and selectivity; demonstrates preferential distribution to bone marrow over plasma.[3][4] |
| Marrubiin (B191795) | N/A | Covalent | Preclinical | Natural product; demonstrated in vivo efficacy comparable to Brensocatib in a mouse model.[5][6] |
| IcatC XPZ-01 | N/A | Reversible | Preclinical | Potent and cell-permeable nitrile-based inhibitor. |
Table 2: In Vitro Potency of CTSC Inhibitors
| Compound | Target | IC50 / Kd | Assay Type |
| This compound | Cathepsin C | ~1 nM | Enzyme Assay |
| Brensocatib (AZD7986) | Cathepsin C | - | - |
| BI 1291583 | Human Cathepsin C | 0.43 nM (Kd) | Surface Plasmon Resonance |
| Marrubiin | Human recombinant CTSC | 57.5 nM | Enzyme Assay |
| Intracellular CTSC | 51.6 nM | Cell-based Assay | |
| IcatC XPZ-01 | Cathepsin C | 15 nM | Enzyme Assay |
Table 3: Summary of In Vivo Efficacy Data
| Compound | Animal Model | Dosing Regimen | Key Findings |
| Brensocatib (AZD7986) | Rodents (Mice & Rats) | Varied (QD and BID) | Dose-dependent reduction in NE, PR3, and CatG activity in bone marrow. Maximum effect observed after ~7 days.[7][8] |
| BI 1291583 | Mice (LPS-induced lung inflammation) | 0.00005–5 mg/kg once daily for 11 days | Dose-dependent, almost-complete inhibition of NE and PR3 activity in BALF neutrophils.[3][9] |
| Marrubiin | C57BL/6 Mice | 0.3, 3, and 30 mg/kg daily for 7 days | High dose (30 mg/kg) significantly reduced CTSC and NSP activities in blood and bone marrow, comparable to 30 mg/kg AZD7986.[5] |
| Adjuvant-induced arthritis model | 60 mg/kg | Exerted a therapeutic effect by reducing CTSC and NSP activities.[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key in vivo experimental protocols cited in the literature for evaluating CTSC inhibitors.
Lipopolysaccharide (LPS) Challenge Model in Mice (for BI 1291583)
This model is designed to induce acute lung inflammation and neutrophil infiltration, providing a platform to assess the efficacy of anti-inflammatory agents.
Caption: Experimental workflow for the in vivo LPS-induced lung inflammation model used to evaluate BI 1291583.
Methodology:
-
Animal Model: Specific pathogen-free mice.
-
Acclimatization: Animals are acclimatized for a minimum of 7 days before the experiment.
-
Dosing: Mice are treated orally with BI 1291583 at various doses (e.g., 0.00005 to 5 mg/kg) or vehicle once daily for 11 consecutive days.[9]
-
LPS Challenge: On day 12, mice are challenged with an aerosolized solution of lipopolysaccharide (LPS) to induce lung inflammation.[3]
-
Sample Collection: Four hours after the LPS challenge, mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected.[4]
-
Analysis: Neutrophils are isolated from the BALF, and the activity of neutrophil elastase (NE) and proteinase 3 (PR3) is measured using specific fluorogenic substrates.[3][4]
In Vivo CTSC and NSP Activity Assessment in Mice (for Marrubiin)
This protocol evaluates the systemic effects of a CTSC inhibitor on enzyme activity in relevant biological compartments.
Methodology:
-
Animal Model: C57BL/6 mice.[5]
-
Dosing: Mice receive daily intragastric gavage of marrubiin (e.g., at 0.3, 3, and 30 mg/kg) or a positive control (e.g., AZD7986 at 30 mg/kg) for 7 consecutive days.[5]
-
Sample Collection: At the end of the treatment period, blood and bone marrow samples are collected.
-
Analysis: The enzymatic activity of CTSC and downstream NSPs (NE, PR3, etc.) in the collected samples is determined using specific activity assays.[5]
Conclusion
The landscape of in vivo Cathepsin C inhibitors has evolved significantly since the development of this compound. Brensocatib has emerged as a promising late-stage clinical candidate, demonstrating a favorable safety profile and clinical efficacy, particularly in bronchiectasis. BI 1291583 shows high potency and a beneficial pharmacokinetic profile with preferential bone marrow distribution in preclinical models. Furthermore, natural compounds like Marrubiin present intriguing possibilities for novel therapeutic development.
For researchers selecting a CTSC inhibitor for in vivo studies, the choice will depend on the specific research question, the desired mechanism of action (reversible vs. irreversible), and the stage of development. While this compound provided a valuable pharmacological tool, the current alternatives offer improved safety profiles and, in the case of Brensocatib and BI 1291583, a more direct path to clinical translation. The experimental protocols outlined provide a foundation for the continued in vivo investigation of this important therapeutic target.
References
- 1. Brensocatib: Is this breakthrough a Game-Changer for Bronchiectasis? - Dr Ricardo Jose - London Chest Specialist [londonchestspecialist.co.uk]
- 2. investor.insmed.com [investor.insmed.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. medinfo.boehringer-ingelheim.com [medinfo.boehringer-ingelheim.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Marrubiin as a Cathepsin C Inhibitor for Treating Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to Long-Term CTSC Inhibition: GSK-2793660 and Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term effects of the irreversible Cathepsin C (CTSC) inhibitor, GSK-2793660, with emerging reversible inhibitors. It is designed to offer an objective analysis supported by available clinical trial data and detailed experimental methodologies to inform future research and development in this therapeutic area.
Introduction to Cathepsin C Inhibition
Cathepsin C (CTSC), a lysosomal cysteine protease, plays a pivotal role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CTSG), and proteinase 3 (PR3).[1][2] These NSPs are key mediators of inflammation and tissue damage in a variety of diseases. Consequently, inhibiting CTSC is a promising therapeutic strategy for a range of inflammatory conditions. This guide focuses on the long-term effects of this compound, an irreversible CTSC inhibitor, and provides a comparative analysis with the next generation of reversible inhibitors, Brensocatib (formerly AZD7986) and BI 1291583.
Long-Term Effects of Irreversible CTSC Inhibition with this compound
This compound is an oral, potent, and selective irreversible inhibitor of CTSC.[3] A first-in-human Phase I clinical trial (NCT02058407) investigated its safety, pharmacokinetics, and pharmacodynamics in healthy male subjects.[1][2][4]
Efficacy and Pharmacodynamics
The study demonstrated that this compound effectively inhibited whole blood CTSC activity in a dose-dependent manner.[1][2] Once-daily dosing of 12 mg for 21 days resulted in ≥90% inhibition of CTSC activity within 3 hours on day 1.[1][2] However, this profound inhibition of the primary target did not translate to a significant long-term reduction in the activity of downstream NSPs. Only modest reductions of approximately 20% were observed for NE, cathepsin G, and proteinase 3.[1][2] Reductions in NE and CTSG activity were observed to be up to 47%, and for PR3 up to 37%, but these effects were inconsistent over time.[1]
Safety and Tolerability
The most significant long-term finding of the repeat-dose study was an unexpected adverse event: palmar-plantar epidermal desquamation. This skin peeling on the palms of the hands and soles of the feet was observed in seven out of ten subjects who received 12 mg of this compound daily for 21 days, typically beginning 7-10 days after the start of dosing.[1][2] This adverse effect was a primary reason for the premature termination of the trial and has been a key consideration in the subsequent development of CTSC inhibitors.[5] No other clinically significant safety concerns were reported.[1][2]
Comparative Analysis with Reversible CTSC Inhibitors
The experience with this compound has informed the development of a new generation of reversible CTSC inhibitors, such as Brensocatib and BI 1291583. These compounds aim to achieve therapeutic efficacy while mitigating the adverse effects observed with irreversible inhibition.
| Feature | This compound | Brensocatib (AZD7986) | BI 1291583 |
| Mechanism of Action | Irreversible CTSC inhibitor[3] | Reversible, selective DPP1 (CTSC) inhibitor[6] | Reversible, selective CatC (CTSC) inhibitor |
| Development Stage | Phase I (Terminated)[5] | Phase 3[6][7] | Phase 2/3[8] |
| Reported Efficacy | ≥90% CTSC inhibition; modest & inconsistent NSP reduction (20-47%)[1][2] | Prolonged time to first exacerbation and reduced sputum NE in Phase 2. Consistent efficacy in Phase 3 subgroup analyses.[6][9] | Phase 2/3 trials ongoing to evaluate efficacy based on time to first pulmonary exacerbation.[10][8][11][12] |
| Long-Term Safety Profile | Palmar-plantar epidermal desquamation in 70% of subjects on repeat dosing.[2] | Generally well-tolerated in clinical trials.[13] | Phase 1 studies showed it to be safe and well-tolerated with no major safety issues reported.[14] Ongoing Phase 2/3 trials are assessing long-term safety, including dermatological and periodontal monitoring.[8][11][12] |
Signaling Pathway and Experimental Workflow
CTSC-Mediated Activation of Neutrophil Serine Proteases
Caption: CTSC activation of NSPs and points of inhibition.
Generalized Experimental Workflow for Assessing CTSC Inhibitor Efficacy
Caption: Workflow for measuring CTSC and NSP activity.
Detailed Experimental Protocols
Whole Blood Cathepsin C Activity Assay
This protocol is a generalized procedure based on methods described in the literature for measuring CTSC activity in whole blood lysates.
-
Sample Preparation: Collect whole blood in EDTA-containing tubes. To prepare a lysate, red blood cells are first lysed using a hypotonic buffer. The remaining white blood cells are then pelleted by centrifugation.
-
Cell Lysis: The white blood cell pellet is resuspended and lysed in a suitable buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100 or NP-40) to release intracellular contents, including CTSC.[15]
-
Enzymatic Reaction: The lysate is incubated with a specific CTSC substrate, such as Gly-Phe-p-nitroanilide.[16] Active CTSC in the lysate cleaves the substrate, releasing a chromogenic or fluorogenic product.
-
Detection: The amount of product released is quantified by measuring the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The activity is proportional to the rate of product formation.
Neutrophil Serine Protease (NE, CTSG, PR3) Activity Assays
These assays are performed on the same whole blood lysates prepared for the CTSC activity assay.
-
Neutrophil Elastase (NE) Activity Assay:
-
Principle: Utilizes a specific fluorogenic substrate for NE, such as (Z-Ala-Ala-Ala-Ala)2Rh110 or a p-nitroanilide-based substrate.[3][17] Cleavage of the substrate by active NE releases a fluorescent or chromogenic molecule.
-
Procedure: The cell lysate is incubated with the NE-specific substrate in an appropriate assay buffer. The increase in fluorescence or absorbance is measured over time using a microplate reader.[18][19]
-
-
Cathepsin G (CTSG) Activity Assay:
-
Principle: Employs a specific chromogenic substrate that is cleaved by CTSG to release p-nitroaniline (pNA), which can be detected spectrophotometrically at 405 nm.[20][21][22]
-
Procedure: The cell lysate is incubated with the CTSG substrate. The reaction is stopped, and the absorbance is read. The activity is calculated based on a pNA standard curve.[20]
-
-
Proteinase 3 (PR3) Activity Assay:
-
Principle: This assay can be performed using an ELISA-based method to quantify the amount of active PR3.[23] An alternative is a chromogenic or fluorogenic activity assay using a PR3-specific substrate.
-
Procedure (ELISA): A plate is coated with an antibody that captures PR3. The lysate is added, and active PR3 binds to the antibody. A second, detection antibody is then used to quantify the amount of captured PR3.[24][25]
-
Discussion and Future Directions
The journey of CTSC inhibitors from the irreversible this compound to the reversible compounds Brensocatib and BI 1291583 highlights a critical evolution in drug development. The long-term data from this compound, particularly the on-target but undesirable effect of skin desquamation, has been instrumental in guiding the design of safer alternatives. This skin finding is thought to be related to the role of CTSC in epidermal homeostasis.
The reversible inhibitors, by potentially allowing for a more controlled and less sustained inhibition of CTSC, may offer a wider therapeutic window, achieving sufficient suppression of NSP activation in the bone marrow without causing significant dermatological adverse events. The ongoing Phase 3 trials for Brensocatib and Phase 2/3 trials for BI 1291583 are eagerly awaited to confirm their long-term efficacy and safety profiles in patient populations.
For researchers, the focus remains on understanding the precise balance of CTSC inhibition required for therapeutic benefit. Key areas for future investigation include:
-
Biomarker Development: Identifying reliable biomarkers beyond NSP activity to predict clinical response and monitor for adverse effects.
-
Dose Optimization: Fine-tuning the dosing regimens of reversible inhibitors to maximize efficacy while minimizing off-target effects.
-
Long-Term Safety: Continued surveillance in long-term extension studies to identify any potential unforeseen consequences of chronic CTSC inhibition.
References
- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Phase 2 randomised study to establish efficacy, safety and dosing of a novel oral cathepsin C inhibitor, BI 1291583, in adults with bronchiectasis: Airleaf - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. A Phase 2 randomised study to establish efficacy, safety and dosing of a novel oral cathepsin C inhibitor, BI 1291583, in adults with bronchiectasis: Airleaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Brensocatib Shows Consistent Efficacy and Safety Across Three Prespecified Subgroups in New Data from Landmark ASPEN Study [prnewswire.com]
- 14. BI 1291583 for Bronchiectasis · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmrservice.com [bmrservice.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. assaygenie.com [assaygenie.com]
- 21. content.abcam.com [content.abcam.com]
- 22. PathSpecific™ Cathepsin G Activity Assay Kit, Colorimetric - Creative Biolabs [creative-biolabs.com]
- 23. proaxsis.com [proaxsis.com]
- 24. hycultbiotech.com [hycultbiotech.com]
- 25. cusabio.com [cusabio.com]
A Comparative Guide to the Pharmacokinetics of GSK-2793660 and Newer Cathepsin C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of GSK-2793660, an early clinical-stage Cathepsin C (CTSC) inhibitor, with newer agents in development, brensocatib (B605779) (formerly AZD7986) and BI 1291583. The information herein is compiled from publicly available clinical trial data and publications to support research and development efforts in the field of CTSC inhibition.
Executive Summary
Cathepsin C is a lysosomal cysteine protease crucial for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase, proteinase 3, and cathepsin G. Dysregulation of these proteases is implicated in the pathophysiology of numerous inflammatory diseases. This has led to the development of CTSC inhibitors as a potential therapeutic strategy. This compound was one of the first such inhibitors to enter clinical trials. While it demonstrated potent CTSC inhibition, its development was halted due to adverse events. Newer inhibitors, such as brensocatib and BI 1291583, have since emerged with distinct pharmacokinetic and pharmacodynamic properties. This guide offers a comparative analysis of their pharmacokinetic profiles to inform future drug development.
Data Presentation: Pharmacokinetic Parameters of CTSC Inhibitors
The following table summarizes the key pharmacokinetic parameters of this compound, brensocatib, and BI 1291583, primarily derived from single ascending dose studies in healthy volunteers.
| Parameter | This compound | Brensocatib (AZD7986) | BI 1291583 |
| Mechanism of Action | Irreversible | Reversible, competitive | Reversible, covalent |
| Time to Max. Concentration (Tmax) | ~0.5 - 1 hour[1] | ~1 hour[2] | Not explicitly stated, but described as "readily absorbed"[3][4][5] |
| Half-life (t½) | 0.6 - 1.7 hours[1] | 22 - 28 hours[6][7] | Not explicitly stated, but compatible with once-daily dosing[8] |
| Dose Proportionality | Dose-dependent inhibition observed[1][9] | Dose-dependent exposure[6][7] | Supra-proportional pharmacokinetics[3][4][5] |
| Cmax (ng/mL) | Data not publicly available in detail. | Dose-dependent. For a single 25 mg dose, mean Cmax was not specified in the provided search results. | Dose-dependent. For a single 5 mg dose, geometric mean Cmax was 15.3 nmol/L. For a 40 mg dose, it was 219 nmol/L. |
| AUC (ng·h/mL) | Data not publicly available in detail. | Dose-dependent. For a single 25 mg dose, mean AUC was not specified in the provided search results. | Dose-dependent. For a single 5 mg dose, geometric mean AUC0-∞ was 114 nmol·h/L. For a 40 mg dose, it was 2200 nmol·h/L.[8] |
| Notable Adverse Events in Phase I | Palmar-plantar epidermal desquamation[1][9] | Headache, skin exfoliation[6][7] | Mild adverse events, no significant drug-related skin exfoliation reported[3][4][5] |
Experimental Protocols
The pharmacokinetic data presented above were primarily generated from Phase I, single and multiple ascending dose studies in healthy volunteers. The general methodologies are outlined below.
This compound Phase I Study (NCT02058407)
-
Study Design: A two-part study in healthy adult subjects. Part A was a single dose escalation, randomized, placebo-controlled, crossover design. Part B was a repeat-dose cohort.
-
Dosing: Single oral ascending doses ranging from 0.5 mg to 20 mg were administered.[1][9] A separate cohort received 12 mg once daily for 21 days.
-
Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at various time points post-dose to determine the plasma concentrations of this compound.
-
Bioanalysis: Plasma concentrations of this compound were measured using a validated analytical method.
-
Pharmacodynamic Assessments: Whole blood was collected to measure the activity of CTSC and downstream neutrophil serine proteases.
Brensocatib (AZD7986) Phase I Studies
-
Study Design: Phase I studies in healthy volunteers, including single and multiple ascending dose cohorts.
-
Dosing: Single oral doses ranging from 5 mg to 65 mg and multiple once-daily doses of 10 mg, 25 mg, and 40 mg were evaluated.[2][6]
-
Pharmacokinetic Sampling: Serial blood samples were collected before and after drug administration to characterize the pharmacokinetic profile.
-
Bioanalysis: Plasma concentrations of brensocatib were quantified using a validated bioanalytical method.
-
Pharmacodynamic Assessments: The activity of neutrophil elastase in whole blood was measured as a key pharmacodynamic biomarker.[6]
BI 1291583 Phase I Studies (e.g., NCT03414008)[3]
-
Study Design: A series of Phase I trials in healthy male subjects, including single-rising-dose and multiple-rising-dose studies.[3][4][5]
-
Dosing: Single oral doses from 1 mg to 40 mg and multiple oral doses from 1 mg to 10 mg were administered.
-
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at scheduled time points before and after dosing.
-
Bioanalysis: A validated analytical method was used to determine the plasma concentrations of BI 1291583.
-
Pharmacodynamic Assessments: The activity of CTSC and neutrophil elastase, and the amount of proteinase 3 in the blood were assessed.[3][4][5]
Mandatory Visualization
Cathepsin C Signaling Pathway
Caption: Cathepsin C activation of neutrophil serine proteases.
Experimental Workflow for Assessing CTSC Inhibitor Pharmacokinetics and Pharmacodynamics
Caption: Workflow for Phase I clinical assessment of CTSC inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I pharmacokinetic studies evaluating single and multiple doses of oral GW572016, a dual EGFR-ErbB2 inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. First-in-human, phase I single-ascending-dose study of the safety, pharmacokinetics, and relative bioavailability of selatinib, a dual EGFR-ErbB2 inhibitor in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Translational Relevance of GSK-2793660: A Preclinical Comparison with Next-Generation Cathepsin C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for GSK-2793660, a first-generation irreversible inhibitor of Cathepsin C (CTSC), with more recent, reversible inhibitors, brensocatib (B605779) (formerly AZD7986) and BI 1291583. The objective is to evaluate the translational relevance of the available preclinical findings for this compound in light of the progression of other molecules in this class. While detailed preclinical efficacy data for this compound remains largely unpublished, this guide synthesizes the available information to facilitate a critical assessment for researchers in the field of inflammatory diseases.
Executive Summary
This compound is a potent, irreversible inhibitor of Cathepsin C, an enzyme crucial for the activation of neutrophil serine proteases (NSPs) involved in various inflammatory conditions.[1][2][3] Despite its high in vitro potency, the clinical development of this compound was halted in Phase I due to observations of epidermal desquamation and only modest effects on downstream NSP activity.[2][3] This has raised questions regarding the therapeutic window and translational predictability of preclinical models for this class of inhibitors. In contrast, brensocatib and BI 1291583 are reversible inhibitors of CTSC that have progressed further in clinical development, with brensocatib having completed Phase III trials for bronchiectasis. This guide will compare the available data on these compounds to shed light on the key preclinical attributes that may influence clinical success.
Data Presentation
Table 1: In Vitro Potency and Mechanism of Action
| Compound | Target | Mechanism of Action | IC50 (nM) | Reference |
| This compound | Cathepsin C (CTSC) / Dipeptidyl Peptidase 1 (DPP-1) | Irreversible | <0.43 - 1 | [3] |
| Brensocatib (AZD7986) | Cathepsin C (CTSC) / Dipeptidyl Peptidase 1 (DPP-1) | Reversible | pIC50: 7.6-7.8 (mouse, rat, dog, rabbit) | |
| BI 1291583 | Cathepsin C (CTSC) / Dipeptidyl Peptidase 1 (DPP-1) | Reversible, Covalent | 0.9 |
Table 2: Preclinical and Clinical Pharmacokinetics & Pharmacodynamics
| Compound | Species/Population | Key Pharmacokinetic Parameters | Key Pharmacodynamic Effects | Reference |
| This compound | Healthy Human Volunteers (Phase I) | Tmax: ~0.5-1 h; t1/2: ~0.6-1.7 h | ≥90% inhibition of blood CTSC activity at 12 mg daily. Modest (~20%) reduction in NE, CatG, and PR3 activity. | [1][2] |
| Brensocatib (AZD7986) | Rodents | Dose-dependent PK exposure. | Significant reduction in NE, PR3, and CatG activity in a dose-dependent manner. Maximum effect after ~7 days. | |
| BI 1291583 | Mice | High distribution to bone marrow. | Dose-dependent, almost complete inhibition of NE and PR3 activity in BALF neutrophils. |
Note: Detailed preclinical pharmacokinetic and pharmacodynamic data for this compound are not publicly available.
Experimental Protocols
Detailed preclinical experimental protocols for this compound have not been published. However, based on the development of other CTSC inhibitors and the information available, a general approach can be outlined.
In Vitro Enzyme Inhibition Assay (General Protocol):
-
Objective: To determine the potency of the inhibitor against recombinant human Cathepsin C.
-
Method: A fluorogenic substrate for CTSC is incubated with the recombinant enzyme in the presence of varying concentrations of the test inhibitor. The rate of substrate cleavage is measured by detecting the fluorescent signal. The IC50 value is calculated from the dose-response curve.
Cell-Based Assay for NSP Activation (General Protocol):
-
Objective: To assess the inhibitor's ability to block the activation of neutrophil serine proteases in a cellular context.
-
Cell Line: Human myeloid leukemia cell lines, such as U937, which can be differentiated into a neutrophil-like phenotype and express CTSC and NSPs.
-
Method: Differentiated U937 cells are treated with the inhibitor for a specified period. The activity of NSPs (e.g., neutrophil elastase) in cell lysates or the supernatant is then measured using a specific substrate.
In Vivo Animal Model of Inflammation (General Protocol):
-
Objective: To evaluate the in vivo efficacy of the CTSC inhibitor in a relevant disease model.
-
Model: Lipopolysaccharide (LPS)-induced pulmonary inflammation in mice is a common model to assess neutrophil-driven inflammation.
-
Method: Animals are treated with the inhibitor or vehicle control prior to or after challenge with LPS. Bronchoalveolar lavage fluid (BALF) is collected to measure neutrophil counts and the activity of NSPs. Lung tissue can also be analyzed for inflammatory markers.
Mandatory Visualization
Caption: Cathepsin C Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for CTSC Inhibitor Evaluation.
Discussion and Conclusion
The available data indicate that this compound is a highly potent, irreversible inhibitor of Cathepsin C. However, its clinical development was terminated due to safety concerns (epidermal desquamation) and a disconnect between potent in vitro activity and modest in vivo pharmacodynamic effects on downstream targets in humans.[1][2] This highlights a significant challenge in the translation of preclinical findings for this class of drugs.
Several factors could contribute to this discrepancy. The irreversible nature of this compound's binding might lead to off-target effects or an accumulation of effect that is not well-predicted by standard preclinical toxicology studies. Notably, preclinical toxicology studies in rats and dogs for up to 3 months with high doses of this compound did not show any skin abnormalities, a key adverse event observed in the Phase I trial.[1] This underscores the limitations of animal models in predicting certain human-specific toxicities.
The modest reduction in NSP activity observed in the clinic despite high CTSC inhibition could be due to several factors not fully captured in preclinical models, such as the turnover rate of neutrophils and their precursors in humans, or the specific pharmacokinetics of the compound in the bone marrow, the primary site of NSP activation.
In contrast, the reversible inhibitors brensocatib and BI 1291583 appear to have a more favorable profile. Preclinical studies with these compounds have demonstrated not only potent inhibition of CTSC but also significant and sustained reduction of NSP activity in vivo. The progression of brensocatib to late-stage clinical trials suggests that a reversible mechanism of action may offer a better therapeutic index for CTSC inhibition.
References
- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of GSK-2793660: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for GSK-2793660 containing official disposal procedures could not be located in the public domain. The following guidance is based on general best practices for the disposal of potent, research-grade pharmaceutical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
This compound is an oral, irreversible inhibitor of Cathepsin C, investigated for its potential therapeutic effects.[1][2] As with any potent, biologically active compound, proper handling and disposal are paramount to ensure personnel safety and environmental protection. This guide provides a procedural framework for the safe management of this compound waste in a laboratory setting.
Compound and Waste Profile
For clarity and easy reference, the key characteristics of this compound and the associated waste streams are summarized below.
| Characteristic | Description |
| Compound Name | This compound |
| Synonyms | N/A |
| Chemical Nature | Potent, selective, and irreversible Cathepsin C inhibitor |
| Physical Form | Typically a solid powder |
| Primary Hazard | Biologically active, potential for adverse health effects with exposure |
| Common Waste Streams | - Unused or expired solid compound- Solutions containing this compound (e.g., in DMSO or other solvents)- Contaminated labware (pipette tips, vials, plates)- Contaminated Personal Protective Equipment (PPE) |
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure, unused this compound powder in a dedicated, sealable waste container.
-
This includes any materials grossly contaminated with the solid compound, such as weighing paper or spatulas.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container.
-
Do not mix with other, incompatible waste streams. For example, keep halogenated and non-halogenated solvent waste separate if required by your institution.
-
-
Contaminated Labware and PPE:
-
Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated, lined container for solid hazardous waste.
-
Sharps (needles, scalpels) must be placed in a designated sharps container.
-
3. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
For liquid waste, list all constituents, including solvents, with their approximate percentages.
-
Include the date of waste accumulation and the name of the principal investigator or lab group.
4. Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are sealed when not in use.
-
Provide secondary containment (e.g., a larger bin or tray) to capture any potential leaks.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department.
-
Follow all institutional procedures for waste pickup requests.
Visualizing the Disposal Workflow
The following diagrams illustrate the general workflow for chemical waste disposal and the decision-making process for waste segregation.
Caption: General workflow for the proper disposal of this compound.
Caption: Decision tree for segregating this compound waste streams.
By adhering to these general principles and, most importantly, your institution's specific guidelines, you can ensure the safe and compliant disposal of this compound waste, protecting both yourself and the environment.
References
Essential Safety and Operational Guidance for Handling GSK-2793660
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of GSK-2793660, an irreversible cathepsin C inhibitor. Given the potent and investigational nature of this compound, adherence to stringent safety protocols is paramount to ensure personnel safety and prevent occupational exposure. While a specific Safety Data Sheet (SDS) is not publicly available, this guidance is based on established principles for handling potent pharmaceutical compounds and takes into account the known adverse effects of this compound observed in clinical studies.
Hazard Identification and Risk Assessment
The primary known adverse effect of this compound in humans is skin desquamation (peeling of the skin), particularly on the palms of the hands and soles of the feet. This indicates a potential for significant skin toxicity with repeated or prolonged contact. As an irreversible enzyme inhibitor, it is crucial to prevent direct contact and inhalation.
A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment should consider the quantity of the compound being used, the physical form (solid or in solution), and the specific manipulations to be performed.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize all potential routes of exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat with knit cuffs- Safety Goggles with Side Shields- N95 or higher-rated Respirator | - All manipulations of solid this compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to control airborne particulates.- Use anti-static weighing paper and tools to minimize dust generation.- Change gloves immediately if contamination is suspected. |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | - Handle all solutions within a chemical fume hood to avoid splashes and aerosol generation.- Ensure all containers are securely capped. |
| In Vitro / In Vivo Dosing | - Nitrile Gloves- Lab Coat- Safety Glasses | - For in vitro studies, conduct all procedures in a certified biological safety cabinet (BSC).- For in vivo studies, utilize appropriate animal handling restraints and techniques to minimize the risk of spills and splashes. |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher-rated Respirator | - Evacuate and secure the area of the spill.- Use a spill kit specifically designed for potent compounds. Absorb liquids with an inert material and carefully sweep up solids to avoid creating dust. |
Operational and Disposal Plans
3.1. Donning and Doffing PPE
Proper donning and doffing procedures are critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Sequential process for correctly putting on PPE.
Doffing (Removing) PPE Workflow
Sequential process for safely removing PPE.
3.2. Decontamination and Disposal
All disposable PPE and materials that have come into contact with this compound must be considered hazardous chemical waste.
| Waste Type | Disposal Procedure | Key Considerations |
| Contaminated Solid Waste | Place in a dedicated, sealed, and clearly labeled hazardous waste container. This includes gloves, gowns, weighing papers, pipette tips, and other consumables. | Do not mix with general laboratory waste. Ensure the container is robust and leak-proof. |
| Contaminated Liquid Waste | Collect in a sealed, labeled, and chemically compatible hazardous waste container. | Do not dispose of down the drain. Clearly label the container with the full chemical name and concentration. |
| Contaminated Sharps | Dispose of in a designated, puncture-resistant sharps container labeled as "Hazardous Waste." | Do not overfill sharps containers. |
All waste must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations.
Experimental Protocols: Spill Response
Immediate and correct response to a spill is critical to contain the hazard.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the affected area.
-
Secure the Area: Post warning signs to prevent entry.
-
Don Appropriate PPE: Before re-entering the area, don the full set of PPE recommended for spill cleanup.
-
Contain the Spill:
-
For liquid spills: Cover with an absorbent material from a chemical spill kit, working from the outside in.
-
For solid spills: Gently cover the spill with damp paper towels to avoid raising dust. Carefully scoop the material into a hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable decontaminating solution (e.g., a detergent solution followed by a rinse with 70% ethanol), and wipe dry. All cleaning materials must be disposed of as hazardous waste.
-
Doff PPE: Remove PPE as per the doffing procedure and dispose of it as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) office.
Logical Workflow for Handling this compound
The following diagram illustrates the decision-making process and logical flow for safely handling this compound in a laboratory setting.
Decision workflow for safe handling of this compound.
By adhering to these guidelines, researchers can mitigate the risks associated with handling the potent investigational compound this compound, ensuring a safe laboratory environment for all personnel. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
